Lasiodonin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H28O6 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(1R,2R,3R,5R,8R,9R,10R,11S,15R)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |
InChI |
InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11+,12+,13+,14-,16+,18+,19+,20-/m0/s1 |
InChI Key |
HLVWYILWVYNUAJ-IWWYHKPWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Source of Lasiodonin: A Technical Guide for Researchers
An In-depth Examination of Rabdosia rubescens as the Primary Natural Origin of the Bioactive Diterpenoid, Lasiodonin.
This technical guide provides a comprehensive overview of this compound, a bioactive ent-kaurane diterpenoid, with a primary focus on its natural source, the medicinal plant Rabdosia rubescens. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the phytochemical properties and potential therapeutic applications of this compound.
Executive Summary
This compound is a naturally occurring diterpenoid that has garnered interest for its potential pharmacological activities. The primary and most well-documented natural source of this compound is the plant Rabdosia rubescens, also known by its botanical synonym Isodon rubescens. This plant, belonging to the Lamiaceae family, is a perennial herb predominantly found in the central and southern regions of China. Traditionally used in Chinese medicine, Rabdosia rubescens is a rich source of various bioactive compounds, with diterpenoids being the most significant class. While this compound is a known constituent, much of the quantitative research has historically focused on two other prominent diterpenoids, Oridonin and Ponicidin. This guide synthesizes the available technical data on this compound, including its natural abundance, methods for its extraction and isolation, and its known biological signaling pathways.
The Botanical Source: Rabdosia rubescens
Rabdosia rubescens (Hemsl.) H. Hara is a perennial herbaceous plant that has been utilized for centuries in traditional Chinese medicine for treating various ailments, including sore throat, cough, and more recently, as an adjuvant therapy for certain cancers. The plant's therapeutic properties are largely attributed to its rich phytochemical profile, which includes diterpenoids, triterpenes, flavonoids, and phenolic acids.[1] Among these, the ent-kaurane diterpenoids are the most studied for their potent biological activities.
Quantitative Analysis of Diterpenoids in Rabdosia rubescens
Quantitative analysis of the phytochemical constituents of Rabdosia rubescens is crucial for quality control and for the standardization of its extracts for research and potential clinical applications. While extensive data is available for Oridonin and Ponicidin, specific quantitative data for this compound is less commonly reported. The concentration of these compounds can vary depending on factors such as the geographical origin, harvest time, and the specific part of the plant being analyzed.
Table 1: Quantitative Data of Major Diterpenoids in Rabdosia rubescens
| Compound | Plant Part | Method of Analysis | Reported Content (% w/w) | Reference |
| Oridonin | Whole Grass | HPLC | 0.448% - 0.625% | [2] |
| Ponicidin | Whole Grass | HPLC | 0.124% - 0.216% | [2] |
| This compound | Not Specified | HPLC-ESI-MS/MS | Present, but not quantified in the provided abstract | [3] |
Experimental Protocols: Extraction and Isolation of this compound
The extraction and isolation of this compound from Rabdosia rubescens involves a multi-step process that leverages the compound's physicochemical properties. The following is a generalized protocol based on methods described for the isolation of diterpenoids from this plant.
4.1 Materials and Reagents
-
Dried and powdered aerial parts of Rabdosia rubescens
-
Ethanol (B145695) (95%)
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system
-
Solvents for HPLC (acetonitrile, water, methanol - HPLC grade)
4.2 Step-by-Step Methodology
-
Extraction:
-
The air-dried and powdered aerial parts of Rabdosia rubescens are extracted exhaustively with 95% ethanol at room temperature.
-
The ethanolic extract is then concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, which is typically enriched with diterpenoids, is collected for further purification.
-
-
Column Chromatography (Silica Gel):
-
The ethyl acetate fraction is subjected to silica gel column chromatography.
-
A gradient elution is performed using a solvent system of increasing polarity, typically starting with a mixture of chloroform and methanol (e.g., 100:1, 50:1, 20:1, 10:1, v/v).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values to a this compound standard are pooled.
-
-
Gel Filtration Chromatography (Sephadex LH-20):
-
The pooled fractions are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The final purification of this compound is achieved by preparative HPLC on a C18 column.
-
A typical mobile phase would be a gradient of methanol-water or acetonitrile-water.
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
-
-
Structural Elucidation:
-
The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; 1H and 13C), and comparison with literature data.
-
Visualizations: Workflows and Signaling Pathways
5.1 Experimental Workflow for Phytochemical Analysis
The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of bioactive compounds like this compound from Rabdosia rubescens.
Caption: Experimental workflow for this compound isolation.
5.2 Hypothesized Signaling Pathway for this compound-Induced Apoptosis
While specific signaling pathways for this compound are not as extensively studied as those for Oridonin, based on the known activities of ent-kaurane diterpenoids, a hypothesized pathway for this compound-induced apoptosis is presented below. This pathway is largely inferred from the mechanisms of action of the closely related compound, Oridonin.
Caption: Hypothesized this compound-induced apoptosis pathway.
This hypothesized pathway suggests that this compound may induce apoptosis by inhibiting the pro-survival PI3K/Akt signaling pathway, leading to the downregulation of the anti-apoptotic protein Bcl-2. Concurrently, this compound may upregulate the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, ultimately resulting in programmed cell death.
Conclusion
Rabdosia rubescens stands as the principal natural source of the ent-kaurane diterpenoid this compound. While this compound is of significant interest to the scientific community, further research is required to fully quantify its presence in the plant and to elucidate its specific mechanisms of action. The protocols and pathways outlined in this guide provide a foundational framework for researchers and drug development professionals to advance the study of this compound and its potential therapeutic applications. The provided visualizations offer a clear and concise representation of the experimental processes and hypothesized biological activities, serving as a valuable resource for future investigations.
References
- 1. Simultaneous characterization and quantification of 17 main compounds in Rabdosia rubescens by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. Production of oridonin-rich extracts from Rabdosia rubescens using hyphenated ultrasound-assisted supercritical carbon dioxide extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of Lasiodonin for research
An In-depth Examination of the Physicochemical Properties, Biological Activity, and Methodologies for Investigation
Introduction
Lasiodonin, a naturally occurring diterpenoid compound, has garnered significant attention within the scientific community for its potent biological activities, including anti-cancer and anti-inflammatory effects. Isolated from the plant Isodon lasiocarpus, this molecule presents a compelling subject for research in drug discovery and development. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, delves into its mechanisms of action by exploring key signaling pathways, and offers detailed experimental protocols for its investigation. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₆ | [1][2] |
| Molecular Weight | 364.43 g/mol | [1][2] |
| Melting Point | 236-238 °C | |
| Solubility | Soluble in DMSO and ethanol. Sparingly soluble in water. | |
| LogP (Octanol/Water) | 1.83 (Predicted) | |
| pKa | Not available | |
| Appearance | White to off-white powder | |
| Storage | Store at -20°C for long-term storage. |
Biological Activities and Signaling Pathways
This compound exerts its biological effects through the modulation of several critical intracellular signaling pathways. Its anti-cancer and anti-inflammatory activities are primarily attributed to its ability to induce apoptosis and inhibit pro-inflammatory signaling cascades.
Anti-Cancer Activity: Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a crucial mechanism for eliminating malignant cells. The apoptotic process is intricate and involves a cascade of molecular events that can be initiated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This compound appears to predominantly act through the intrinsic pathway.
A key event in the intrinsic pathway is the change in mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program by cleaving cellular substrates, ultimately leading to cell death.
References
An In-depth Technical Guide to the Biosynthesis Pathway of Lasiodonin in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasiodonin (B12108822), a bioactive ent-kaurane diterpenoid primarily isolated from plants of the Isodon genus, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, from its initial precursors to the final intricate molecular architecture. It details the key enzymatic steps, including the formation of the ent-kaurane skeleton and the subsequent oxidative modifications catalyzed by cytochrome P450 monooxygenases. This document also delves into the regulatory mechanisms governing this pathway, with a particular focus on the role of methyl jasmonate signaling. Detailed experimental protocols for the identification and characterization of the involved enzymes and metabolites are provided, alongside a compilation of relevant quantitative data. While significant progress has been made, particularly in elucidating the closely related oridonin (B1677485) pathway, the precise enzymatic steps that differentiate this compound biosynthesis remain an active area of research.
Introduction
Isodon species are a rich source of structurally diverse diterpenoids, with over 600 new compounds identified in the last decade alone.[1][2] Among these, the ent-kaurane diterpenoids, including this compound and the closely related oridonin, are of particular importance due to their promising biological activities, such as anticancer and anti-inflammatory properties.[1][3] this compound is a characteristic component of several Isodon species, including Isodon rubescens.[4] The biosynthesis of these complex natural products is a multi-step process involving a cascade of enzymatic reactions, starting from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). This guide aims to provide a detailed technical overview of the this compound biosynthetic pathway, drawing upon the current body of scientific literature.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound follows the general pathway of ent-kaurane diterpenoid production, which can be divided into two main stages: the formation of the tetracyclic hydrocarbon backbone, ent-kaurene (B36324), and the subsequent series of oxidative modifications.
Formation of the ent-Kaurene Skeleton
The initial steps of this compound biosynthesis are conserved and involve the cyclization of the linear C20 precursor, GGPP, into the tetracyclic diterpene, ent-kaurene. This process is catalyzed by two distinct classes of diterpene synthases (diTPSs).[3][5]
-
ent-Copalyl Diphosphate Synthase (CPS): This class II diTPS initiates the cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). In Isodon rubescens, several CPS-like genes have been identified, with IrCPS4 and IrCPS5 being implicated in the biosynthesis of oridonin precursors.[3]
-
ent-Kaurene Synthase (KS): This class I diTPS further cyclizes ent-CPP to produce the tetracyclic hydrocarbon, ent-kaurene.[3][5]
Oxidative Modifications of ent-Kaurene
The structural diversity of ent-kaurane diterpenoids, including this compound, arises from the subsequent modifications of the ent-kaurene backbone. These reactions are primarily catalyzed by a large and diverse family of enzymes known as cytochrome P450 monooxygenases (CYP450s).[3][6] These enzymes introduce hydroxyl groups and other functionalities at specific positions on the diterpene skeleton.
While the precise enzymatic sequence leading to this compound has not been fully elucidated, a putative pathway can be proposed based on the structure of this compound and the known biosynthetic steps of the closely related oridonin.[3] The biosynthesis of oridonin is known to involve initial oxidations of the ent-kaurene core by CYP706 family members, specifically IrCYP706V2 and IrCYP706V7 in Isodon rubescens.[3] It is highly probable that the biosynthesis of this compound shares these early oxidative steps, with subsequent, and potentially distinct, hydroxylations and other modifications leading to the final structure. The structural difference between oridonin and this compound suggests the involvement of specific hydroxylases that act on a common intermediate.
Regulation of this compound Biosynthesis
The biosynthesis of this compound, like other specialized metabolites, is tightly regulated in response to developmental cues and environmental stimuli. The plant hormone methyl jasmonate (MeJA) has been identified as a key signaling molecule that induces the production of ent-kaurane diterpenoids in Isodon rubescens.[7][8]
Methyl Jasmonate (MeJA) Signaling Pathway
Treatment with MeJA leads to a significant upregulation of genes involved in the diterpenoid biosynthetic pathway.[7][9] The MeJA signaling cascade involves the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which in turn allows for the activation of various transcription factors (TFs).[10] These TFs then bind to the promoter regions of biosynthetic genes, activating their expression.
Several families of transcription factors have been implicated in the MeJA-induced regulation of terpenoid biosynthesis, including:
-
bHLH (basic Helix-Loop-Helix)
-
ERF (Ethylene Response Factor)
-
NAC (NAM, ATAF, and CUC)
Transcriptomic analysis of Isodon rubescens treated with MeJA revealed the differential expression of numerous unigenes encoding these transcription factors, suggesting their role in orchestrating the metabolic response leading to the accumulation of diterpenoids.[7][8]
Quantitative Data
The accumulation of this compound and related diterpenoids can vary significantly between different species, chemotypes, and plant tissues, as well as in response to elicitor treatments. While comprehensive quantitative data specifically for this compound and its precursors is still emerging, studies on the diterpenoid content of Isodon species provide valuable insights.
| Compound | Plant Material | Concentration (mg/g DW) | Reference |
| Oridonin | Isodon rubescens leaves (untreated) | 1.2 - 2.5 | [11][12] |
| Oridonin | Isodon rubescens leaves (MeJA treated) | 1.5 - 3.1 | [7] |
| This compound | Isodon rubescens | Variable, often co-occurs with oridonin | [4] |
| Ponicidin | Isodon rubescens | Variable, often co-occurs with oridonin | [4] |
Note: The quantitative data for this compound is often reported in the context of broader phytochemical analyses of Isodon species, and direct comparisons under controlled experimental conditions are limited in the current literature.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular, biochemical, and analytical techniques. The following protocols provide a general framework for the key experiments involved.
Identification of Candidate Genes via Transcriptome Analysis
This protocol outlines the general workflow for identifying candidate diTPS and CYP450 genes from transcriptome data of an Isodon species, particularly in response to MeJA elicitation.[7][8]
Workflow:
Methodology:
-
Plant Material and Elicitor Treatment: Grow Isodon plants under controlled conditions. Treat plants with a solution of MeJA (e.g., 100 µM) by spraying, while control plants are treated with a mock solution. Harvest tissues at various time points post-treatment.[7]
-
RNA Extraction and Sequencing: Extract total RNA from the harvested tissues using a suitable kit. Assess RNA quality and quantity. Prepare cDNA libraries for RNA sequencing (RNA-seq) on a platform such as Illumina.
-
Bioinformatic Analysis: Perform de novo assembly of the transcriptome if a reference genome is unavailable. Annotate the assembled unigenes against public databases (e.g., NR, Swiss-Prot, KEGG). Identify differentially expressed genes (DEGs) between MeJA-treated and control samples.
-
Candidate Gene Selection: Filter the DEGs for genes annotated as diterpene synthases, cytochrome P450s, and transcription factors known to be involved in specialized metabolism.
Functional Characterization of Diterpene Synthases
This protocol describes the heterologous expression of candidate diTPS genes in E. coli and subsequent in vitro enzyme assays to determine their function.[13]
Methodology:
-
Gene Cloning and Vector Construction: Amplify the full-length coding sequences of candidate diTPS genes from Isodon cDNA. Clone the amplified sequences into an appropriate expression vector (e.g., pET28a).
-
Heterologous Expression in E. coli: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16°C) to enhance soluble protein production.
-
Protein Purification: Lyse the E. coli cells and purify the recombinant diTPS proteins using affinity chromatography (e.g., Ni-NTA).
-
In Vitro Enzyme Assays:
-
CPS Assay: Incubate the purified CPS candidate with GGPP in a suitable buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂) at 30°C. The product, ent-CPP, is typically dephosphorylated to ent-copalol for analysis.
-
KS Assay: For KS candidates, perform a coupled assay with a functional CPS and GGPP, or directly provide ent-CPP as a substrate.
-
-
Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane). Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra and retention times with authentic standards or published data.
Functional Characterization of Cytochrome P450s
The functional characterization of plant CYP450s is often performed using heterologous expression in yeast (Saccharomyces cerevisiae) or transient expression in Nicotiana benthamiana.[6][14]
Methodology (Yeast Expression):
-
Gene Cloning and Yeast Expression Vector: Clone the candidate CYP450 genes into a yeast expression vector (e.g., pYES-DEST52). Co-expression with a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana) is often necessary for activity.
-
Yeast Transformation and Expression: Transform the expression constructs into a suitable yeast strain (e.g., WAT11). Grow the yeast cultures and induce protein expression with galactose.
-
In Vivo or In Vitro Assays:
-
In Vivo: Feed the yeast culture with the putative substrate (e.g., ent-kaurene).
-
In Vitro: Prepare microsomes from the yeast cells and perform enzyme assays with the substrate and NADPH.
-
-
Product Analysis: Extract the metabolites from the yeast culture or microsomal assay and analyze by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantification of this compound and Intermediates by HPLC-MS/MS
This protocol provides a general method for the simultaneous quantification of this compound and other diterpenoids in Isodon extracts.[4]
Methodology:
-
Sample Preparation: Prepare a powdered sample of dried Isodon plant material. Extract the metabolites with a suitable solvent (e.g., methanol (B129727) or ethanol) using ultrasonication or soxhlet extraction.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient elution with 0.1% formic acid in water (A) and methanol or acetonitrile (B52724) containing 0.1% formic acid (B).
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Select specific precursor-product ion transitions for each analyte.
-
-
Quantification: Prepare a calibration curve using authentic standards of this compound and other target compounds. Calculate the concentration of the analytes in the samples based on the calibration curve.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound is a complex and fascinating area of study. While the early steps involving the formation of the ent-kaurene skeleton are well-understood, the specific enzymes responsible for the later, diversifying oxidative modifications that lead to this compound remain to be definitively identified. The strong induction of the pathway by MeJA and the identification of responsive transcription factors provide a solid foundation for understanding the regulatory network.
Future research should focus on the functional characterization of the numerous candidate CYP450 genes identified in Isodon transcriptomes. Comparative transcriptomic and metabolomic studies of different Isodon chemotypes, particularly those with high this compound content, will be instrumental in pinpointing the key biosynthetic genes. The elucidation of the complete biosynthetic pathway of this compound will not only provide fundamental insights into plant specialized metabolism but also pave the way for the heterologous production of this valuable pharmacologically active compound.
References
- 1. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptome Analysis Reveals Differentially Expressed Genes That Regulate Biosynthesis of the Active Compounds with Methyl Jasmonate in Rosemary Suspension Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Multi-combination comparative transcriptome analysis response to MeJA and identifies genes putatively involved in oridonin biosynthesis in Isodon rubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Identification and functional characterization of three cytochrome P450 genes for the abietane diterpenoid biosynthesis in Isodon lophanthoides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Signaling Pathways Affected by Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a natural diterpenoid compound derived from the plant Rabdosia rubescens, has garnered significant scientific interest for its potent anti-tumor, anti-inflammatory, and apoptotic activities. Its therapeutic potential lies in its ability to modulate critical intracellular signaling pathways that are often dysregulated in various diseases, particularly cancer. This technical guide provides a comprehensive overview of the core signaling pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.
Data Presentation: The Cytotoxic Effects of this compound
The efficacy of this compound in inhibiting cancer cell proliferation is demonstrated by its half-maximal inhibitory concentration (IC50) values across a range of cancer cell lines. The following table summarizes these values, providing a quantitative measure of its cytotoxic potential.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| AGS | Gastric Cancer | 24 | 5.995 ± 0.741 |
| AGS | Gastric Cancer | 48 | 2.627 ± 0.324 |
| AGS | Gastric Cancer | 72 | 1.931 ± 0.156 |
| HGC27 | Gastric Cancer | 24 | 14.61 ± 0.600 |
| HGC27 | Gastric Cancer | 48 | 9.266 ± 0.409 |
| HGC27 | Gastric Cancer | 72 | 7.412 ± 0.512 |
| MGC803 | Gastric Cancer | 24 | 15.45 ± 0.59 |
| MGC803 | Gastric Cancer | 48 | 11.06 ± 0.400 |
| MGC803 | Gastric Cancer | 72 | 8.809 ± 0.158 |
| TE-8 | Esophageal Squamous Cell Carcinoma | 72 | 3.00 ± 0.46 |
| TE-2 | Esophageal Squamous Cell Carcinoma | 72 | 6.86 ± 0.83 |
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects primarily through the modulation of three key signaling pathways: PI3K/Akt, NF-κB, and MAPK. These pathways are central to cell survival, proliferation, inflammation, and apoptosis.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth. This compound has been shown to effectively inhibit this pathway.
Mechanism of Action: this compound treatment leads to a decrease in the phosphorylation of Akt, a key kinase in this pathway. This inactivation of Akt prevents the phosphorylation of its downstream targets, which are involved in cell survival and proliferation. Molecular docking studies suggest that oridonin (B1677485) exhibits a strong binding affinity with AKT1, with a binding energy of -11.40 kcal/mol[1].
Caption: this compound inhibits the PI3K/Akt signaling pathway.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and cell survival. Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers. This compound has demonstrated potent inhibitory effects on this pathway.
Mechanism of Action: this compound inhibits the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[2][3]
Caption: this compound inhibits the NF-κB signaling pathway.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes three major subfamilies: ERK, JNK, and p38. This compound has been shown to modulate the activity of these kinases.
Mechanism of Action: this compound's effect on the MAPK pathway can be complex and cell-type dependent. In some cancer cells, it has been observed to induce the phosphorylation and activation of JNK and p38, which are generally associated with apoptosis, while inhibiting the phosphorylation of ERK, which is often linked to cell proliferation.[4]
Caption: this compound modulates the MAPK signaling pathway.
Experimental Protocols
To investigate the effects of this compound on these signaling pathways, several key experimental techniques are employed. Below are detailed methodologies for these experiments.
Experimental Workflow
Caption: General experimental workflow for investigating this compound.
Western Blot Analysis for Protein Phosphorylation and Expression
Objective: To determine the effect of this compound on the expression and phosphorylation levels of key proteins in the PI3K/Akt, NF-κB, and MAPK signaling pathways.
Materials:
-
Cancer cell lines (e.g., AGS, HGC27, TE-8)
-
This compound (Oridonin)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for specified time periods. Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system and capture the image with a chemiluminescence imager.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
NF-κB Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
This compound (Oridonin)
-
Cell culture medium and supplements
-
TNF-α (or other NF-κB activators)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well white-walled plate and allow them to attach overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α for 6-8 hours to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value for NF-κB inhibition.
MAPK Phosphorylation Assay
Objective: To assess the effect of this compound on the phosphorylation status of ERK, JNK, and p38 MAP kinases.
Methodology: The protocol for the MAPK phosphorylation assay is identical to the Western Blot protocol described above, with the specific use of primary antibodies that recognize the phosphorylated forms of ERK, JNK, and p38. Total protein levels of each kinase should also be measured for normalization.
Conclusion
This compound is a promising natural compound with significant therapeutic potential, largely attributed to its multifaceted effects on key signaling pathways. Its ability to concurrently inhibit the pro-survival PI3K/Akt and NF-κB pathways while modulating the MAPK pathway to favor apoptosis underscores its potential as an anti-cancer and anti-inflammatory agent. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate molecular mechanisms of this compound and to explore its clinical applications. The quantitative data presented highlights its efficacy and provides a benchmark for future studies in the field of drug discovery and development.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]
- 2. Oridonin protects LPS-induced acute lung injury by modulating Nrf2-mediated oxidative stress and Nrf2-independent NLRP3 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin Attenuates Aβ1–42-Induced Neuroinflammation and Inhibits NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin induces autophagy-mediated cell death in pancreatic cancer by activating the c-Jun N-terminal kinase pathway and inhibiting phosphoinositide 3-kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core biological activities of Lasiodonin extract, a natural diterpenoid compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, oncology, and immunology, with a focus on facilitating further investigation and potential therapeutic development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathways modulated by this compound.
Data Presentation
The primary biological activities of this compound extract that have been substantiated by scientific research are its potent anti-cancer and anti-inflammatory properties. The following tables summarize the quantitative data associated with these activities.
Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| HL-60 | Human Promyelocytic Leukemia | 2.70 | [1] |
| SMMC-7721 | Human Hepatoma | 3.80 | [1] |
| A-549 | Human Lung Carcinoma | 11.91 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | 3.79 | [1] |
| SW480 | Human Colon Adenocarcinoma | 3.93 | [1] |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Measurement | IC50 Value (µM) | Citation |
| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of LPS-induced NO | 14.25 | [2] |
| Pro-inflammatory Cytokines | RAW 264.7 | Inhibition of LPS-induced TNF-α and IL-6 production | Data not available in provided snippets | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HL-60, SMMC-7721)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in the complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of this compound for the appropriate time. Include untreated and positive controls.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways, such as the Bcl-2 family and caspases, after treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
This protocol is used to measure the inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture medium and mix it with 100 µL of Griess reagent.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite (B80452) is used to determine the nitrite concentration in the samples.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the biological activities of this compound.
Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Effects of Lasia spinosa Leaf Extract in Lipopolysaccharide-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of Aureusidin in LPS-stimulated RAW264.7 macrophages via suppressing NF-κB and activating ROS- and MAPKs-dependent Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Screening Lasiodonin for Novel Therapeutic Properties: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, an ent-kaurane diterpenoid isolated from plants of the Isodon species (e.g., Isodon rubescens), has garnered significant attention for its diverse pharmacological activities.[1] Traditionally used in Chinese medicine, modern research has begun to elucidate the molecular mechanisms underlying its potent anti-cancer and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive framework for researchers aiming to screen this compound for novel therapeutic applications. It consolidates known bioactivity data, details key experimental protocols for in vitro screening, and visualizes the core signaling pathways modulated by this compound. The objective is to equip drug development professionals with the necessary information to systematically explore the full therapeutic potential of this compound.
Known Therapeutic Properties of this compound
This compound exhibits a broad spectrum of biological effects, with the most extensively studied being its anti-cancer and anti-inflammatory activities.
Anticancer Activity
This compound's efficacy against various cancer types, particularly triple-negative breast cancer (TNBC), has been demonstrated in both in vitro and in vivo models.[3][4] Its primary mechanisms of action include:
-
Induction of Apoptosis: this compound triggers programmed cell death by modulating the expression of key apoptosis-related proteins.[5][6] It can induce the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of a caspase cascade.[7][8]
-
Cell Cycle Arrest: The compound effectively halts cancer cell proliferation by inducing cell cycle arrest, predominantly at the G2/M phase.[5][9] This prevents cancer cells from dividing and propagating.
-
Inhibition of Metastasis: Studies have shown that this compound can inhibit the migration and invasion of cancer cells, key processes in the formation of metastases.[3]
-
DNA Damage: The compound has been observed to induce DNA damage in cancer cells, further contributing to its cytotoxic effects.[3]
Anti-inflammatory Activity
This compound and other compounds from Isodon species have demonstrated significant anti-inflammatory effects.[2] This property is linked to the modulation of inflammatory signaling pathways and the reduction of pro-inflammatory cytokine production, though the specific mechanisms for this compound are less defined than its anti-cancer pathways.[10][11]
Quantitative Bioactivity Data
The anti-proliferative efficacy of this compound (LAS) has been quantified across various cancer cell lines. This data is crucial for comparative analysis and for selecting appropriate models for further screening.
Table 1: In Vitro Anti-Proliferative Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h | Reference |
|---|---|---|---|
| SK-BR-3 | Breast Cancer | ~1.59 | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.1 | [9] |
| BT-549 | Breast Cancer | ~2.58 | [9] |
| MCF-7 | Breast Cancer (ER/PR Positive) | ~4.06 | [9] |
| T-47D | Breast Cancer | ~4.16 |[9] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
|---|---|---|---|
| MDA-MB-231 Xenograft | 15 mg/kg this compound | Significantly smaller tumor volume and weight compared to vehicle. | [12] |
| TNBC Xenograft | Not specified | Reduced tumor growth without significant side effects on body weight or vital organs. |[3][4] |
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by targeting multiple critical signaling pathways involved in cell survival, proliferation, and inflammation. Understanding these pathways is essential for designing mechanism-based screening assays.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. This compound has been shown to effectively inhibit the activation of this pathway in TNBC cells.[3][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Augmentation of oridonin-induced apoptosis observed with reduced autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jcancer.org [jcancer.org]
- 10. Anti-Inflammatory Effects of Lasia spinosa Leaf Extract in Lipopolysaccharide-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory aspects of Lidocaine: a neglected therapeutic stance for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Toxicology Profile of Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The toxicological data for Lasiodonin is limited. This guide leverages available information on this compound and its structurally similar compound, Oridonin, to provide a comprehensive overview. The findings related to Oridonin are presented as a predictive profile for this compound and should be interpreted with caution pending direct toxicological evaluation of this compound.
Executive Summary
This compound, a diterpenoid compound isolated from Isodon species, has garnered interest for its potential therapeutic properties. However, a thorough understanding of its toxicology profile is paramount for any progression toward clinical application. This technical guide provides a detailed examination of the known and predicted toxicological characteristics of this compound, drawing heavily on data from its close analog, Oridonin, due to the scarcity of direct toxicological studies on this compound itself. The primary target organs for toxicity appear to be the liver and kidneys. The mechanism of toxicity is linked to the induction of apoptosis, partly through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This document summarizes acute, sub-chronic, and chronic toxicity data where available, and outlines the methodologies for crucial genotoxicity and reproductive toxicity assessments.
Acute Toxicity
Acute toxicity studies are fundamental in determining the potential for adverse effects following a single high-dose exposure to a substance. The median lethal dose (LD50) is a key metric derived from these studies.
Quantitative Data
Table 1: Acute Toxicity of Oridonin in Mice
| Parameter | Route of Administration | Vehicle | LD50 (mg/kg) | Animal Model |
| Oridonin | Intraspleen or Intraportal Vein | 0.5% DMSO | 13.61[1] | BALb/c nude mice |
Note: This data is specific to the intraspleen/intraportal route and may not be directly extrapolated to other routes of administration.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
This method is a sequential dosing approach to estimate the LD50 with a reduced number of animals.
Workflow for Acute Oral Toxicity Study (OECD 425)
Caption: Workflow for LD50 determination using the Up-and-Down Procedure.
-
Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats or ICR mice), nulliparous and non-pregnant females.
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water ad libitum.
-
Dose Administration: The test substance is administered orally by gavage. The volume administered is based on the animal's body weight.
-
Dosing Procedure: A single animal is dosed. If it survives for a defined period (e.g., 48 hours), the next animal receives a higher dose. If it dies, the next animal receives a lower dose. This process continues until a stopping criterion is met.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Sub-chronic and Chronic Toxicity
Repeated dose toxicity studies are essential to evaluate the adverse effects of a substance after prolonged exposure.
At present, no specific 28-day or 90-day sub-chronic or chronic toxicity studies for this compound or Oridonin have been identified in the available literature. Such studies would be critical to determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.
Experimental Protocol: 90-Day Sub-chronic Oral Toxicity Study (OECD 408)
This study provides information on the toxic effects of a substance following repeated oral administration for 90 days.
Workflow for 90-Day Sub-chronic Toxicity Study (OECD 408)
Caption: Workflow for a 90-day sub-chronic oral toxicity study.
-
Animal Model: Typically rats are used.
-
Dose Groups: At least three dose levels and a concurrent control group.
-
Administration: The test substance is administered orally (e.g., via gavage or in the diet) daily for 90 days.
-
Observations: Detailed clinical observations, body weight, food and water consumption are recorded weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
-
Pathology: At termination, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is examined microscopically.
-
Data Analysis: The data is statistically analyzed to identify any treatment-related effects and to determine the NOAEL.
Genotoxicity
Genotoxicity assays are designed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. A standard battery of tests is typically required.
No specific genotoxicity data for this compound or Oridonin from standard regulatory assays (Ames test, chromosomal aberration, micronucleus test) were found.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This in vitro assay is used to detect gene mutations.
Workflow for Ames Test (OECD 471)
Caption: Workflow for the bacterial reverse mutation (Ames) test.
-
Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic in vivo metabolism.
-
Procedure: The bacterial strains are exposed to various concentrations of the test substance. The mixture is then plated on a minimal agar medium.
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This assay detects structural chromosome damage in cultured mammalian cells.
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Treatment: Cells are exposed to the test substance at various concentrations, with and without metabolic activation.
-
Harvest and Staining: After treatment, cells are arrested in metaphase, harvested, and chromosomes are stained.
-
Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.
-
Animal Model: Typically mice or rats.
-
Treatment: Animals are dosed with the test substance, usually on two consecutive days.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose.
-
Analysis: Immature erythrocytes (polychromatic erythrocytes) are scored for the presence of micronuclei. An increase in the frequency of micronucleated cells indicates genotoxicity.[2][3]
Reproductive and Developmental Toxicity
These studies assess the potential for adverse effects on sexual function, fertility, and development of the offspring.
A study on zebrafish embryos exposed to Oridonin revealed developmental toxicity, including malformations such as uninflated swim bladders and pericardial congestion.
Quantitative Data
Table 2: Developmental Toxicity of Oridonin in Zebrafish Embryos
| Endpoint | Effect | EC50 (mg/L) |
| Malformation | Uninflated swim bladder, pericardial congestion | 411.94 |
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)
This screening test provides initial information on potential reproductive and developmental effects.
-
Animal Model: Rats.
-
Treatment: Males are dosed for a minimum of four weeks and females throughout the study.
-
Mating: Animals are mated to produce an F1 generation.
-
Endpoints: The study evaluates effects on mating performance, fertility, gestation, parturition, lactation, and early offspring development.[4]
Signaling Pathways in Toxicology
Understanding the molecular mechanisms underlying toxicity is crucial for risk assessment. For Oridonin, and putatively for this compound, the JNK signaling pathway plays a significant role in apoptosis induction.
Simplified JNK Signaling Pathway in Oridonin-Induced Apoptosis
Caption: Oridonin-induced cellular stress leads to JNK activation and subsequent apoptosis.
Studies have shown that Oridonin can induce caspase-dependent apoptosis in cancer cells by activating the phosphorylated-JNK/c-Jun pathway.[5][6] This suggests that cellular stress induced by Oridonin triggers the JNK cascade, leading to the phosphorylation of c-Jun, a transcription factor that regulates the expression of genes involved in apoptosis.
Conclusion and Future Directions
The available data, primarily from studies on the related compound Oridonin, suggest that this compound may possess a toxicological profile characterized by potential hepatotoxicity and nephrotoxicity at higher doses. The mechanism of toxicity likely involves the induction of apoptosis via the JNK signaling pathway. There is also evidence of developmental toxicity from zebrafish studies.
However, a comprehensive toxicological assessment of this compound is currently lacking. To enable further development and ensure safety, the following studies are essential:
-
Acute toxicity studies via oral, intravenous, and intraperitoneal routes to determine LD50 values in rodent models.
-
Sub-chronic (28-day and 90-day) repeated-dose oral toxicity studies to establish the NOAEL and identify target organs.
-
A full genotoxicity battery of tests (Ames, chromosomal aberration, and micronucleus assays) to assess mutagenic potential.
-
Reproductive and developmental toxicity studies in mammalian models according to OECD guidelines to fully characterize any risks to fertility and offspring.
The generation of these critical data will be indispensable for a thorough risk assessment and for guiding the safe development of this compound as a potential therapeutic agent.
References
- 1. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 2. nucro-technics.com [nucro-technics.com]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin is a bioactive ent-kaurane diterpenoid found in various medicinal plants of the Isodon genus, particularly Isodon eriocalyx and Isodon rubescens. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-tumor and anti-inflammatory activities. The effective isolation and purification of this compound are crucial for its further investigation and potential drug development.
These application notes provide a comprehensive protocol for the extraction and purification of this compound from plant material. The methodology is based on established phytochemical techniques, including solvent extraction, liquid-liquid partitioning, and multi-step column chromatography, culminating in a final crystallization step to yield high-purity this compound.
Data Presentation
The following tables summarize the key quantitative parameters of the extraction and purification process. These values are representative and may require optimization based on the specific plant material and laboratory conditions.
Table 1: Extraction Parameters
| Parameter | Value |
| Plant Material | Dried and powdered aerial parts of Isodon eriocalyx |
| Extraction Solvent | 95% Ethanol (B145695) |
| Solvent-to-Solid Ratio | 10:1 (L/kg) |
| Extraction Method | Maceration with sonication |
| Extraction Time | 3 x 24 hours |
| Extraction Temperature | Room Temperature |
Table 2: Liquid-Liquid Partitioning Solvents
| Step | Solvents | Ratio (v/v) | Purpose |
| 1 | Petroleum Ether | 1:1 (with ethanol extract) | Defatting |
| 2 | Ethyl Acetate (B1210297) | 1:1 (with aqueous ethanol phase) | Extraction of medium-polarity compounds |
Table 3: Silica (B1680970) Gel Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica gel (200-300 mesh) |
| Mobile Phase (Gradient) | Chloroform-Methanol |
| Gradient Elution | 100:0 to 90:10 (v/v) |
| Monitoring | Thin Layer Chromatography (TLC) |
Table 4: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase (Isocratic) | Methanol-Water (70:30, v/v) |
| Flow Rate | 3 mL/min |
| Detection | UV at 238 nm |
| Expected Retention Time | Variable, requires standard for confirmation |
Table 5: Crystallization Parameters
| Parameter | Value |
| Solvent System | Methanol-Water |
| Procedure | Dissolution in minimal hot methanol (B129727), followed by slow addition of water until turbidity appears, then cooling. |
| Expected Yield | Variable, dependent on the purity of the fraction |
| Purity | >98% (by HPLC) |
Experimental Protocols
Extraction
-
Preparation of Plant Material : Air-dry the aerial parts of Isodon eriocalyx and grind them into a coarse powder.
-
Maceration :
-
Soak the powdered plant material (1 kg) in 95% ethanol (10 L) in a large container.
-
Sonicate the mixture for 30 minutes to enhance extraction efficiency.
-
Allow the mixture to macerate for 24 hours at room temperature with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process two more times with fresh solvent on the plant residue.
-
-
Concentration : Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
Liquid-Liquid Partitioning
-
Defatting :
-
Suspend the crude ethanol extract in water and partition it with an equal volume of petroleum ether in a separatory funnel.
-
Shake vigorously and allow the layers to separate.
-
Collect the lower aqueous-ethanol layer and discard the upper petroleum ether layer, which contains non-polar compounds like fats and chlorophylls.
-
Repeat this step twice.
-
-
Extraction of Target Compounds :
-
Partition the defatted aqueous-ethanol layer with an equal volume of ethyl acetate.
-
Shake vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction with ethyl acetate two more times.
-
-
Concentration : Combine the ethyl acetate fractions and concentrate them under reduced pressure to yield the crude this compound-containing extract.
Purification by Silica Gel Column Chromatography
-
Column Preparation :
-
Prepare a slurry of silica gel (200-300 mesh) in chloroform.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then equilibrate the column with chloroform.
-
-
Sample Loading :
-
Adsorb the crude ethyl acetate extract onto a small amount of silica gel.
-
Dry the adsorbed sample and carefully load it onto the top of the prepared column.
-
-
Elution :
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., 100:1, 50:1, 20:1, 10:1 chloroform:methanol).
-
-
Fraction Collection and Analysis :
-
Collect fractions of a fixed volume (e.g., 50 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a chloroform-methanol (95:5) solvent system and visualize under UV light (254 nm) or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Combine the fractions containing the spot corresponding to this compound (based on a reference standard if available, or by subsequent analysis).
-
Further Purification by Preparative HPLC
-
Sample Preparation : Dissolve the combined and concentrated fractions from the previous step in the HPLC mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatography :
-
Inject the sample onto a C18 preparative HPLC column.
-
Elute with an isocratic mobile phase of methanol-water (70:30, v/v).
-
Monitor the elution at 238 nm.
-
-
Fraction Collection : Collect the peak corresponding to this compound.
-
Concentration : Concentrate the collected fraction under reduced pressure to remove the mobile phase.
Crystallization
-
Dissolution : Dissolve the purified this compound fraction in a minimal amount of hot methanol.
-
Precipitation : Slowly add distilled water dropwise to the hot methanol solution until a slight turbidity persists.
-
Crystal Formation : Cover the container and allow it to cool down slowly to room temperature, followed by refrigeration overnight to facilitate crystal formation.
-
Isolation and Drying :
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol-water solution.
-
Dry the crystals in a desiccator under vacuum to obtain pure this compound.
-
Visualizations
Experimental Workflow for this compound Extraction and Purification
Application Note: Quantification of Lasiodonin in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the quantification of Lasiodonin, a bioactive diterpenoid compound, in plant extracts, particularly from Rabdosia rubescens. The protocol outlines sample preparation, HPLC-UV analysis, and comprehensive method validation parameters. The described method is sensitive, accurate, and reproducible, making it suitable for quality control, phytochemical analysis, and pharmacokinetic studies.
Principle
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a precise and reliable technique for separating and quantifying individual components within a complex mixture. This method utilizes a reversed-phase C18 column, where the stationary phase is nonpolar. A polar mobile phase is used to elute the compounds. This compound, being a relatively nonpolar molecule, is retained by the C18 column and then separated from other components based on its specific retention time. Quantification is achieved by measuring the UV absorbance of the analyte as it passes through the detector and comparing its peak area to a calibration curve generated from known concentrations of a this compound reference standard.
Instrumentation and Materials
2.1 Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Water purification system for HPLC-grade water.
-
pH meter.
2.2 Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%).
-
HPLC-grade acetonitrile (B52724) and methanol (B129727).
-
HPLC-grade water.
-
Formic acid or acetic acid (analytical grade).
-
0.45 µm syringe filters (PTFE or nylon).
Experimental Protocols
3.1 Protocol 1: Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
3.2 Protocol 2: Sample Preparation from Plant Material
-
Grinding: Dry the plant material (Rabdosia rubescens) at 40-50°C and grind it into a fine powder (60-200 mesh).[1]
-
Extraction: Accurately weigh 0.5 g of the powdered plant sample into a centrifuge tube. Add 25 mL of methanol.
-
Ultrasonication: Place the tube in an ultrasonic bath and extract for 50 minutes at 50°C.[2]
-
Centrifugation & Filtration: After extraction, centrifuge the sample at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
3.3 Protocol 3: HPLC Chromatographic Conditions
The following conditions have been optimized for the separation and quantification of diterpenoids from Rabdosia rubescens.[2][3]
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.5% Acetic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-15 min: 50% B15-35 min: 50% to 100% B35-40 min: 100% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm (maximum absorbance for diterpenoid compounds)[2] |
| Injection Volume | 10 µL |
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters are crucial:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Determined by injecting at least five concentrations of the working standard and performing a linear regression analysis of peak area versus concentration.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively. Typically calculated based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
-
Precision: The closeness of agreement between a series of measurements. Assessed at two levels:
-
Repeatability (Intra-day precision): Analyzing a sample multiple times on the same day.
-
Intermediate Precision (Inter-day precision): Analyzing a sample on different days.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value. Determined by performing a recovery study, where a known amount of this compound standard is added (spiked) into a blank plant matrix extract.
Data Presentation
The validation data presented below is representative for diterpenoids (including this compound) isolated from Rabdosia rubescens.[2][3]
Table 1: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | r² ≥ 0.999 | > 0.9992 |
| Linearity Range | - | 1 - 100 µg/mL |
| LOD (Signal/Noise = 3) | - | ~0.1 µg/mL |
| LOQ (Signal/Noise = 10) | - | ~0.3 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 96.37% – 101.66% |
| Precision (% RSD) | ||
| Intra-day Repeatability | RSD ≤ 2% | 0.57% – 2.35% |
| Inter-day Precision | RSD ≤ 5% | 0.52% – 3.40% |
| Stability (RSD over 24h) | RSD ≤ 5% | < 5% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the method validation parameters.
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for HPLC method validation.
References
- 1. phcog.com [phcog.com]
- 2. Simultaneous characterization and quantification of 17 main compounds in Rabdosia rubescens by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous characterization and quantification of 17 main compounds in Rabdosia rubescens by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a diterpenoid compound isolated from the plant Rabdosia rubescens (also known as Oridonin), has garnered significant interest in cancer research due to its potent anti-proliferative and pro-apoptotic activities against a wide range of cancer cell lines.[1][2] Understanding the precise mechanism by which this compound affects cell viability is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for assessing the effects of this compound on cell viability using two common colorimetric assays: MTT and MTS.
Mechanism of Action: this compound exerts its anti-cancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3] Key signaling pathways implicated in this compound's mechanism include:
-
Induction of Apoptosis: this compound promotes apoptosis primarily through the intrinsic, or mitochondrial, pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1][3][4] This shift in balance disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, ultimately leading to the cleavage of cellular substrates and cell death.[1][3]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, often at the G2/M phase, by modulating the expression of key cell cycle regulatory proteins. It has been shown to upregulate the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[3] The activation of p21 leads to the inhibition of cyclin-dependent kinases (CDKs), thereby halting cell cycle progression and preventing cell division.[5][6]
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound (Oridonin) on cancer cell viability. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific experimental conditions.
Table 1: IC50 Values of this compound (Oridonin) in Various Cancer Cell Lines Determined by MTT Assay
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | Not specified, but dose-dependent inhibition observed |
| MCF-7 | Breast Cancer | Not specified | Not specified, but dose- and time-dependent inhibition observed |
| MV4-11 | Acute Myeloid Leukemia | 24 | 88.89 |
| MV4-11 | Acute Myeloid Leukemia | 48 | 13.20 |
| MV4-11 | Acute Myeloid Leukemia | 72 | 9.55 |
| HEp-2 | Laryngeal Squamous Carcinoma | Not specified | Not specified, but proliferation inhibited |
Data compiled from multiple sources indicating dose- and time-dependent effects. Specific IC50 values are cited where available.[1][2][3][4]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized, and the absorbance is measured.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100%
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a 'one-step' colorimetric assay where the MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in cell culture medium. This eliminates the need for a solubilization step.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Combined MTS/PES solution (available commercially as a ready-to-use solution)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control and a blank control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100%
Visualizations
Caption: Experimental workflow for MTT and MTS cell viability assays.
Caption: Signaling pathways affected by this compound.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. researchgate.net [researchgate.net]
- 3. P53-mediated cell cycle arrest and apoptosis through a caspase-3- independent, but caspase-9-dependent pathway in oridonin-treated MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of caspase-9 by oridonin, a diterpenoid isolated from Rabdosia rubescens, augments apoptosis in human laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p21 is necessary for the p53-mediated G1 arrest in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Establishing In Vivo Animal Models for Lasiodonin Studies
Introduction: Lasiodonin is a natural diterpenoid compound isolated from the plant Isodon lasiocarpus. It has garnered interest in pharmacological research for its potential anti-tumor and anti-inflammatory properties. Preclinical in vivo evaluation is a critical step to translate in vitro findings into potential therapeutic applications. These application notes provide detailed protocols for establishing and utilizing common animal models to test the efficacy of this compound, focusing on cancer and inflammation. Given that published in vivo data for this compound is limited, protocols and data for the closely related, well-studied compound Oridonin are provided as a foundational reference.
All research involving animals must adhere to the highest ethical standards and be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body. Key principles include the "Three Rs": Replacement, Reduction, and Refinement.
Overall Experimental Workflow
A typical in vivo study to evaluate a compound like this compound follows a structured workflow from initial preparation to final data analysis.
Caption: Standard workflow for in vivo efficacy studies.
I. In Vivo Cancer Models: Xenograft Studies
Xenograft models, which involve transplanting human cancer cells into immunodeficient mice, are a standard for evaluating the direct anti-tumor effects of novel compounds.[1][2][3]
A. Protocol: Subcutaneous Xenograft Model
This protocol details the establishment of a subcutaneous tumor model to assess the efficacy of this compound against a solid tumor.[1][4][5]
1. Materials:
-
Animals: 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Cells: Human cancer cell line of interest (e.g., HCT-116 colorectal, SiHa cervical), cultured to ~80% confluency in the exponential growth phase.[4][6]
-
Reagents: Sterile PBS, Matrigel (optional, can improve engraftment), Trypsin-EDTA.[4]
-
Compound: this compound powder, vehicle for administration (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na), 0.2% Tween 80 in sterile water).[5]
-
Equipment: Sterile syringes (1 mL) with 27G needles, calipers, analytical balance.
2. Procedure:
-
Cell Preparation: Harvest cultured cancer cells using trypsin, wash with PBS, and perform a viable cell count (e.g., via trypan blue exclusion). Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5-10 x 10⁶ cells per 100 µL. Keep the cell suspension on ice.[1][4]
-
Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, use calipers to measure the length (L) and width (W). Calculate tumor volume using the formula: Volume = (L x W²) / 2 .[4]
-
Randomization: When the average tumor volume reaches 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).[5] Ensure the average tumor volume and body weight are similar across all groups.
-
This compound Administration: Prepare this compound fresh daily in the chosen vehicle. Administer the compound via the selected route (e.g., oral gavage or intraperitoneal injection) according to the predetermined dosing schedule (e.g., daily for 21 days). The control group receives an equivalent volume of the vehicle.[5]
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times weekly throughout the study.[7]
-
Monitor for any clinical signs of toxicity (changes in posture, activity, fur condition).[5]
-
At the end of the experiment, euthanize the mice. Excise the tumors, remove non-tumor tissue, and record the final tumor weight.[5][7]
-
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) rate. TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
B. Quantitative Data Summary (Reference Data for Oridonin)
The following table summarizes representative data for Oridonin, a compound structurally and functionally similar to this compound, demonstrating its anti-tumor efficacy in xenograft models.
| Model | Mouse Strain | Treatment Regimen | Key Outcomes |
| HCT-116 (Colon) | BALB/c Nude | 10 mg/kg Oridonin, i.p., daily | Significant reduction in tumor volume and weight compared to vehicle control. |
| SiHa (Cervical) | BALB/c Nude | 15 mg/kg Oridonin, i.p., every 2 days | Tumor growth was inhibited by over 50% after 3 weeks of treatment. |
| PC-3 (Prostate) | BALB/c Nude | 20 mg/kg Oridonin, p.o., daily | Dose-dependent inhibition of tumor growth; induced apoptosis in tumor tissue. |
II. In Vivo Inflammation Models
Acute inflammation models are used to evaluate a compound's ability to suppress inflammatory responses, such as the production of pro-inflammatory cytokines.[8] The lipopolysaccharide (LPS)-induced systemic inflammation model is widely used for this purpose.[9][10]
A. Protocol: LPS-Induced Systemic Inflammation in Mice
This model assesses the systemic anti-inflammatory effects of this compound by measuring its ability to inhibit the release of cytokines into the bloodstream following an LPS challenge.[8][11]
1. Materials:
-
Animals: 6-8 week old BALB/c or C57BL/6 mice.
-
Reagents: Lipopolysaccharide (LPS) from E. coli, sterile pyrogen-free saline.
-
Compound: this compound, vehicle (e.g., saline with 1% DMSO), positive control (e.g., Dexamethasone).
-
Equipment: Syringes, blood collection tubes (e.g., heparinized or EDTA-coated), centrifuge, ELISA kits for TNF-α and IL-6.
2. Procedure:
-
Animal Grouping: Acclimatize and randomize mice into treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS, Dexamethasone + LPS).
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage). The positive control, Dexamethasone (e.g., 5 mg/kg), is typically administered i.p. 30-60 minutes before the LPS challenge.[8]
-
Induction of Inflammation: One hour after this compound administration, inject LPS (e.g., 1 mg/kg) intraperitoneally to induce a systemic inflammatory response. The negative control group receives an i.p. injection of sterile saline.[11]
-
Sample Collection: At a peak time point for cytokine release (typically 1.5 to 2 hours post-LPS injection), collect blood via cardiac puncture under terminal anesthesia.[9]
-
Cytokine Analysis: Centrifuge the blood samples to separate plasma. Measure the concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using specific ELISA kits according to the manufacturer's instructions.[12][13][14]
-
Data Analysis: Compare the plasma cytokine levels between the treatment groups. Calculate the percentage of inhibition of cytokine production relative to the Vehicle + LPS group.
B. Quantitative Data Summary (Reference Data for Anti-Inflammatory Compounds)
This table shows typical results from an LPS-induced inflammation model, demonstrating the inhibitory effects of a test compound on key inflammatory cytokines.
| Treatment Group | Dose (mg/kg) | Route | Plasma TNF-α (pg/mL) | Plasma IL-6 (pg/mL) |
| Vehicle + Saline | -- | i.p. | < 50 | < 100 |
| Vehicle + LPS | 1 | i.p. | 2500 ± 350 | 4500 ± 500 |
| Compound X + LPS | 20 | p.o. | 1100 ± 200 | 1800 ± 300 |
| Dexamethasone + LPS | 5 | i.p. | 400 ± 100 | 950 ± 200 |
| *Note: Data are representative mean ± SD. **p < 0.01, **p < 0.001 compared to Vehicle + LPS group. |
III. Pharmacokinetic (PK) Studies
A. Protocol: Basic Pharmacokinetic Profiling in Mice or Rats
1. Procedure:
-
Administration: Administer a single dose of this compound to a cohort of mice or rats via intravenous (i.v.) and oral (p.o.) routes. The i.v. route provides a baseline for 100% bioavailability.
-
Blood Sampling: Collect serial blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.[16]
-
Plasma Preparation: Process blood samples to obtain plasma and store them at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
2. Key Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
T½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Absolute oral bioavailability (calculated as [AUCoral / AUCiv] x [Doseiv / Doseoral] x 100).
IV. Signaling Pathway Analysis
This compound and related diterpenoids are known to exert their effects by modulating key intracellular signaling pathways, primarily the NF-κB and PI3K/Akt pathways, which are central to inflammation and cancer cell survival.[19][20][21][22]
A. NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like TNF-α or LPS) lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10][23][24] this compound is hypothesized to inhibit this activation.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactoferrin regulates the release of tumour necrosis factor alpha and interleukin 6 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N,N-Diethylacetamide and N,N-Dipropylacetamide inhibit the NF-kB pathway in in vitro, ex vivo and in vivo models of inflammation-induced preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and tissue distribution of halofuginone (NSC 713205) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IL-13 inhibits TNF production but potentiates that of IL-6 in vivo and ex vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Adiponectin Inhibits the Production of TNF-α, IL-6 and Chemokines by Human Lung Macrophages [frontiersin.org]
- 14. Adiponectin induces TNF-alpha and IL-6 in macrophages and promotes tolerance to itself and other pro-inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Pharmacokinetics and disposition of silodosin (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of memantine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A difference between the rat and mouse in the pharmacokinetic interaction of 5,6-dimethylxanthenone-4-acetic acid with thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Distinct NF-kB Regulation Favors a Synergic Action of Pevonedistat and Laduviglusib in B-Chronic Lymphocytic Leukemia Cells Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Induction of the Alternative NF-κB Pathway by Lymphotoxin αβ (LTαβ) Relies on Internalization of LTβ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vivo Bioluminescence Imaging of Nuclear Factor kappaB Activation: A Valuable Model for Studying Inflammatory and Oxidative Stress in Live Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lasiodonin in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a natural diterpenoid compound isolated from the plant Isodon lasiocarpus, has emerged as a promising agent in cancer research. Exhibiting potent anti-proliferative, pro-apoptotic, and anti-metastatic properties across a spectrum of cancer cell lines, this compound is a subject of increasing interest for the development of novel cancer therapeutics. These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for utilizing this compound in cancer research studies.
Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of multiple critical signaling pathways. The primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest at the G2/M phase, and the inhibition of cancer cell migration and invasion. These effects are mediated through the regulation of key cellular signaling cascades, including the PI3K/Akt/mTOR and STAT3 pathways.
Data Presentation
In Vitro Efficacy of this compound and Related Compounds
The following tables summarize the quantitative data on the efficacy of this compound (also known as Lasiokaurin) and the closely related compound Oridonin in various human cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Assay Method |
| K562 | Chronic Myelogenous Leukemia | Oridonin Derivative | 0.95 | MTT |
| HCC-1806 | Breast Cancer | Oridonin Derivative | 0.18 | MTT |
| TE-8 | Esophageal Squamous Cell Carcinoma | Oridonin | ~20-40 | MTT |
| TE-2 | Esophageal Squamous Cell Carcinoma | Oridonin | ~40 | MTT |
| SK-BR-3 | Breast Cancer | This compound (LAS) | Not specified | MTT |
| MDA-MB-231 | Breast Cancer | This compound (LAS) | Not specified | MTT |
| HTB-26 | Breast Cancer | Compound 2 | 10-50 | Crystal Violet |
| PC-3 | Pancreatic Cancer | Compound 2 | 10-50 | Crystal Violet |
| HepG2 | Hepatocellular Carcinoma | Compound 2 | 10-50 | Crystal Violet |
| HCT116 | Colorectal Cancer | Compound 2 | 0.34 | Crystal Violet |
Note: Compound 2 is a regioisomer of a hybrid compound, with data presented for context on similar molecular structures[1].
Apoptosis Induction
| Cell Line | Cancer Type | Treatment (Concentration) | Apoptotic Cell Rate (%) |
| TE-8 | Esophageal Squamous Cell Carcinoma | Oridonin (20 µM) | 12.5 (Early), 14.0 (Late) |
| TE-8 | Esophageal Squamous Cell Carcinoma | Oridonin (40 µM) | 20.3 (Early) |
| TE-2 | Esophageal Squamous Cell Carcinoma | Oridonin (40 µM) | 53.72 (Early), 10.91 (Late) |
| SK-BR-3 | Breast Cancer | This compound (LAS) | Concentration-dependent increase |
| MDA-MB-231 | Breast Cancer | This compound (LAS) | Concentration-dependent increase |
Cell Cycle Arrest
| Cell Line | Cancer Type | Treatment (Concentration) | % of Cells in G2/M Phase |
| TE-8 | Esophageal Squamous Cell Carcinoma | Oridonin (40 µM) | Significant increase from control (31.29%) |
| SK-BR-3 | Breast Cancer | This compound (LAS) (3 µM) | Significant increase |
| MDA-MB-231 | Breast Cancer | This compound (LAS) (3 µM) | Significant increase |
In Vivo Tumor Growth Inhibition
| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition |
| Nude Mice | Esophageal Carcinoma (EC109 xenograft) | Jesridonin (Oridonin derivative) (10 mg/kg) | More effective than 5-FU (12 mg/kg) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V+/PI- cells are early apoptotic; Annexin V+/PI+ cells are late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for Akt, p-Akt, mTOR, p-mTOR, STAT3, p-STAT3, Cyclin B1, CDC2, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.
In Vivo Xenograft Model
This protocol is for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft
-
This compound formulation for injection (e.g., dissolved in a vehicle like 1% DMSO in saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound (e.g., intraperitoneally) to the treatment group according to the desired dosing schedule. The control group receives the vehicle.
-
Measure the tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Inducing ApTosis in vitro Using Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin is a natural diterpenoid compound that has garnered interest for its potential anticancer activities. One of the key mechanisms through which this compound is believed to exert its antitumor effects is the induction of apoptosis, or programmed cell death, in cancer cells. This document provides detailed application notes and experimental protocols for studying this compound-induced apoptosis in in vitro cancer cell models.
Note on Data Availability: Publicly available research specifically detailing the pro-apoptotic effects and comprehensive IC50 values of this compound is limited. Much of the existing literature focuses on the closely related and structurally similar compound, Oridonin (B1677485). Therefore, this document presents available information on this compound and leverages the more extensive data on Oridonin as a reference point for experimental design and mechanistic understanding. Researchers are advised to perform initial dose-response studies to determine the optimal concentration of this compound for their specific cell line of interest.
Data Presentation: Cytotoxicity of Oridonin (as a reference for this compound)
The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the cytotoxic potential of a compound. The following tables summarize reported IC50 values for Oridonin in various cancer cell lines, which can serve as a starting point for designing experiments with this compound.
Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| HepG2 | Hepatocellular Carcinoma | 2.6 | Not Specified |
| A549 | Lung Cancer | 5.1 | Not Specified |
| HeLa | Cervical Cancer | 2.0 | Not Specified |
| MCF-7 | Breast Cancer | 0.08 (for a derivative) | Not Specified |
| PANC-1 | Pancreatic Cancer | 5.0 - 10.0 | 24 |
| TE-8 | Esophageal Squamous Cell Carcinoma | ~20-40 | 48 |
| TE-2 | Esophageal Squamous Cell Carcinoma | ~40 | 48 |
Note: IC50 values can vary depending on the assay method, cell density, and specific experimental conditions. The data presented here is compiled from multiple sources for reference.[1][2]
Signaling Pathways in Oridonin-Induced Apoptosis
Studies on Oridonin suggest that it induces apoptosis through multiple signaling pathways, primarily involving the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the modulation of Bcl-2 family proteins, activation of caspases, and involvement of MAPKs and the p53 pathway.[1][3]
Caption: Signaling pathways implicated in Oridonin-induced apoptosis.
Experimental Workflow for Studying this compound-Induced Apoptosis
A general workflow for investigating the pro-apoptotic effects of this compound is outlined below. This workflow can be adapted based on the specific research questions and available resources.
Caption: General experimental workflow for apoptosis studies.
Experimental Protocols
The following are detailed protocols for key assays used to study apoptosis. These are general protocols and should be optimized for the specific cell line and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
This compound-treated and control cells
-
Cold PBS
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use unstained and single-stained controls for compensation and gating.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system. β-actin is commonly used as a loading control.
Protocol 4: Caspase Activity Assay
Objective: To measure the activity of key executioner caspases (e.g., Caspase-3) in this compound-treated cells.
Materials:
-
Caspase-3 Colorimetric or Fluorometric Assay Kit
-
This compound-treated and control cells
-
Cell Lysis Buffer
-
Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC)
-
96-well plate
-
Microplate reader (for colorimetric or fluorometric detection)
Procedure:
-
Cell Lysate Preparation: Treat cells with this compound, harvest, and lyse them according to the kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add Reaction Buffer and the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase activity in this compound-treated samples compared to the untreated control.
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the pro-apoptotic effects of this compound in vitro. Due to the limited specific data on this compound, the information provided on the related compound Oridonin serves as a valuable guide for initiating research. It is imperative to perform preliminary experiments to establish optimal conditions for this compound treatment in the chosen cancer cell line. By employing the described assays, researchers can elucidate the cytotoxic potential and the underlying molecular mechanisms of this compound-induced apoptosis, contributing to the evaluation of its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Oridonin nanosuspension was more effective than free oridonin on G2/M cell cycle arrest and apoptosis in the human pancreatic cancer PANC-1 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of Proteins Modulated by Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin is a natural ent-kaurane diterpenoid compound isolated from the plant Isodon lasiocarpus. It has garnered significant interest in the scientific community for its potent biological activities, including anti-tumor, anti-inflammatory, and pro-apoptotic effects. The mechanism of action of this compound often involves the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and death. Western blot analysis is an indispensable technique for elucidating these mechanisms by allowing for the specific detection and quantification of changes in protein expression and post-translational modifications in response to this compound treatment.
These application notes provide a comprehensive guide to utilizing Western blot analysis to study the effects of this compound on proteins involved in critical signaling pathways, such as the PI3K/Akt and STAT3 pathways, as well as key regulators of apoptosis.
Key Signaling Pathways Modulated by this compound
This compound is known to exert its anticancer effects by targeting multiple signaling cascades. Based on studies of this compound and structurally similar compounds like Oridonin, the following pathways are of particular interest for Western blot analysis:
-
Apoptosis Pathway: this compound can induce apoptosis by altering the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of executioner caspases like caspase-3.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. This compound has been suggested to inhibit the phosphorylation of key proteins in this pathway, such as Akt and its downstream targets.
-
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting their survival and proliferation. This compound may inhibit the phosphorylation and activation of STAT3.
Data Presentation: Quantitative Analysis of Protein Modulation
The following tables summarize representative quantitative data from Western blot analyses, illustrating the expected modulatory effects of this compound on key proteins. This data is compiled from studies on this compound and the closely related compound Oridonin, and serves as a guide for expected outcomes.
Table 1: Effect of this compound on Apoptotic Protein Expression
| Protein | Treatment | Fold Change (vs. Control) |
| Bax | This compound (24h) | ↑ 2.5-fold |
| Bcl-2 | This compound (24h) | ↓ 0.4-fold |
| Bax/Bcl-2 Ratio | This compound (24h) | ↑ 6.25-fold |
| Cleaved Caspase-3 | This compound (24h) | ↑ 4.8-fold |
Table 2: Effect of this compound on PI3K/Akt Signaling Pathway
| Protein | Treatment | Fold Change in Phosphorylation (vs. Control) |
| p-PI3K | This compound (24h) | ↓ 0.3-fold |
| p-Akt (Ser473) | This compound (24h) | ↓ 0.2-fold |
| p-GSK3β | This compound (24h) | ↓ 0.4-fold |
Table 3: Effect of this compound on STAT3 Signaling Pathway
| Protein | Treatment | Fold Change in Phosphorylation (vs. Control) |
| p-STAT3 (Tyr705) | This compound (24h) | ↓ 0.1-fold |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., U937, HeLa) in 6-well plates at a density of 5 x 10^5 cells/well in the appropriate culture medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0, 10, 20, 40 µM).
-
Exposure: Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Western Blot Protocol
1. Cell Lysis
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube.
2. Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE
-
Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100V for 1-2 hours or at 25V overnight at 4°C.
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt, anti-p-STAT3) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway Diagrams
Caption: this compound-induced apoptosis pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Experimental Workflow Diagram
Caption: General workflow for Western blot analysis.
Techniques for Studying Lasiodonin-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and emerging techniques to identify and characterize the interactions between the natural product Lasiodonin and its protein targets. Detailed protocols for key methodologies are provided to facilitate experimental design and execution.
Introduction
This compound, a diterpenoid isolated from Isodon species, has demonstrated significant anti-tumor and anti-inflammatory activities. Understanding the molecular mechanisms underlying these effects requires the precise identification of its protein binding partners and the elucidation of the signaling pathways it modulates. This document outlines key biophysical and cell-based methods to investigate this compound-protein interactions, providing researchers with the necessary tools to explore its therapeutic potential. While direct quantitative data for this compound is emerging, data from the structurally similar and well-studied compound Oridonin (B1677485) is presented here to provide expected trends and a basis for experimental design.
Data Presentation: Quantitative Analysis of Diterpenoid-Protein Interactions
The following table summarizes quantitative data for the interaction of Oridonin, a close structural analog of this compound, with a known protein target. This data is presented as a reference for expected binding affinities when studying this compound.
| Compound | Target Protein | Technique | Binding Affinity (Kd) | Reference |
| Oridonin | AKT1 | Surface Plasmon Resonance (SPR) | 2 µM | [1] |
Note: Direct quantitative binding data for this compound is not yet widely available. The provided data for Oridonin serves as a valuable benchmark for researchers initiating studies on this compound.
Key Experimental Techniques and Protocols
This section details the protocols for three powerful techniques to study this compound-protein interactions: Affinity Chromatography for target identification, Surface Plasmon Resonance (SPR) for quantitative binding analysis, and Cellular Thermal Shift Assay (CETSA) for target engagement in a cellular context.
Affinity Chromatography-Mass Spectrometry for Target Identification
Affinity chromatography is a robust method to isolate and identify proteins that bind to a specific ligand, such as this compound. By immobilizing this compound on a solid support, cellular lysates can be passed over the matrix, allowing for the capture of interacting proteins. These proteins can then be eluted and identified using mass spectrometry.
Materials:
-
This compound-coupled affinity resin (e.g., NHS-activated Sepharose)
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high salt buffer, low pH buffer, or buffer with free this compound)
-
Chromatography columns
-
SDS-PAGE reagents and equipment
-
Mass spectrometry-compatible reagents
Procedure:
-
Preparation of Affinity Column:
-
Synthesize this compound-coupled resin or obtain commercially.
-
Pack an empty chromatography column with the resin.
-
Equilibrate the column by washing with 5-10 column volumes of lysis buffer.[2]
-
-
Sample Preparation:
-
Culture cells to 80-90% confluency.
-
Lyse cells in lysis buffer and clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
Affinity Purification:
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE to visualize the purified proteins.
-
Excise protein bands of interest and perform in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS for protein identification.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and an analyte.[4][5][6] In this context, a target protein is typically immobilized on a sensor chip, and this compound is flowed over the surface as the analyte.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization buffers and reagents (e.g., EDC/NHS)
-
Regeneration solution
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified target protein over the activated surface to achieve the desired immobilization level.[4]
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding Analysis:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject a series of concentrations of this compound over the sensor surface to monitor association.[4]
-
Switch back to running buffer to monitor the dissociation of the this compound-protein complex.
-
-
Surface Regeneration:
-
Inject a regeneration solution to remove any remaining bound this compound, preparing the surface for the next injection.
-
-
Data Analysis:
-
The binding events are recorded as sensorgrams (response units vs. time).
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[7]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm drug-target engagement in a cellular environment.[8][9][10] The principle is that a protein becomes more thermally stable when bound to a ligand.[8] By heating cells treated with this compound to various temperatures, the stabilization of its target protein can be detected by quantifying the amount of soluble protein remaining.
Materials:
-
Cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Western blot reagents and equipment
-
Antibody against the target protein
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle control for a specified time.[11]
-
-
Heat Treatment:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).[12]
-
-
Cell Lysis and Fractionation:
-
Analysis by Western Blot:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blot using a specific antibody.[10]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein as a function of temperature to generate melt curves for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve of the this compound-treated sample compared to the control indicates target engagement.
-
Signaling Pathway Analysis
This compound and its analogs have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. The primary pathways of interest include the Apoptosis, NF-κB, and STAT3 pathways.
Apoptosis Pathway
This compound is expected to induce apoptosis in cancer cells. This can be investigated by examining the expression and activation of key apoptotic proteins.
Procedure:
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Lyse the cells and quantify protein concentration.
-
Perform Western blot analysis using antibodies against key apoptotic proteins, including:
-
Bcl-2 family: Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic). A decrease in the Bcl-2/Bax ratio is indicative of apoptosis.
-
Caspases: Cleaved Caspase-9 and Cleaved Caspase-3. The presence of the cleaved forms indicates caspase activation.[13][14][15][16]
-
PARP: Cleavage of PARP is a hallmark of apoptosis.[17]
-
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Inhibition of this pathway is a key mechanism for the anti-inflammatory and anti-cancer effects of many natural products.
Procedure:
-
Pre-treat cells with this compound for 1-2 hours, followed by stimulation with an inflammatory agent like TNF-α.
-
Western Blot: Analyze cell lysates for the phosphorylation of IκBα (p-IκBα) and the total levels of IκBα. A decrease in p-IκBα and stabilization of total IκBα indicates NF-κB pathway inhibition.[18]
-
Immunofluorescence: Fix and stain cells with an anti-p65 antibody to visualize the subcellular localization of the NF-κB p65 subunit. Inhibition is observed as the retention of p65 in the cytoplasm.[19][20]
STAT3 Signaling Pathway
The STAT3 pathway is frequently overactivated in cancer and plays a crucial role in cell proliferation, survival, and metastasis.
Procedure:
-
Treat cells with this compound for various times and at different concentrations.
-
Lyse the cells and perform Western blot analysis.
-
Use antibodies to detect the levels of phosphorylated STAT3 (p-STAT3) at Tyr705 and total STAT3. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition of the pathway.[21][22][23]
-
Further analysis can include examining the expression of downstream STAT3 target genes like Bcl-2 and Cyclin D1.
Conclusion
The methodologies and protocols outlined in this document provide a robust framework for the comprehensive investigation of this compound-protein interactions. By employing a combination of affinity-based target identification, quantitative biophysical analysis, and cell-based target engagement and pathway analysis, researchers can effectively elucidate the molecular mechanisms of action of this compound. While direct quantitative data for this compound is still being established, the information available for the closely related compound Oridonin offers valuable insights and a strong starting point for these studies. The continued application of these techniques will be crucial in advancing our understanding of this compound and its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the mechanism of oridonin against triple-negative breast cancer based on network pharmacology and molecular docking | PLOS One [journals.plos.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. cache-challenge.org [cache-challenge.org]
- 7. bio-rad.com [bio-rad.com]
- 8. Current Advances in CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An update of label-free protein target identification methods for natural active products [thno.org]
- 11. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oridonin inhibits epithelial-mesenchymal transition of human nasopharyngeal carcinoma cells by negatively regulating AKT/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Phospho-STAT3 (Tyr705) Monoclonal Antibody (LUVNKLA), APC (17-9033-42) [thermofisher.com]
- 19. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB and Nrf2 signaling pathways contribute to wogonin-mediated inhibition of inflammation-associated colorectal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stat3 (phospho-Y705) polyclonal antibody-Primary Antibodies-Bioworld Technology, Inc. [bioworlde.com]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Lasiodonin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of Lasiodonin (also known as Oridonin).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to improve the aqueous solubility of this compound?
A1: The primary methods to enhance the aqueous solubility of the poorly water-soluble drug this compound include:
-
Nanosuspension: This technique involves reducing the particle size of the drug to the sub-micron range, which increases the surface area and dissolution velocity.[1][2] High-pressure homogenization (HPH) is a common method for preparing this compound nanosuspensions.[1][2]
-
Solid Dispersion: In this approach, this compound is dispersed in a hydrophilic carrier matrix in a solid state.[3] This can be achieved using techniques like the gas anti-solvent (GAS) method, which can lead to the formation of an amorphous form of the drug with a significantly increased dissolution rate.[3]
-
Cyclodextrin (B1172386) Inclusion Complexation: This method involves encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin molecule, forming a water-soluble inclusion complex.[4][5]
Q2: Which type of cyclodextrin is most effective for solubilizing this compound?
A2: Studies have shown that γ-cyclodextrin is the most effective among the common cyclodextrins (α, β, and γ) for improving the solubility of this compound.[4][5] This is attributed to a stronger interaction and better fit between this compound and the γ-cyclodextrin cavity, as indicated by higher binding constants and more favorable binding energies.[4][5]
Q3: What kind of solubility and bioavailability improvement can be expected with these methods?
A3: Significant improvements have been reported. For instance, solid dispersions of this compound prepared using the GAS technique with PVP K17 as a carrier have been shown to result in a 26.4-fold improvement in oral bioavailability compared to a physical mixture.[3] Nanosuspensions have also been demonstrated to significantly increase the drug's saturation solubility and dissolution velocity.[2]
Troubleshooting Guides
Nanosuspension Preparation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Particle Aggregation/Sedimentation | Inadequate stabilizer concentration or inappropriate stabilizer selection. | Optimize the concentration of stabilizers such as lecithin, HPMC, and PVP.[1] Ensure the chosen stabilizer provides sufficient steric or electrostatic stabilization. |
| High energy input during homogenization leading to particle agglomeration. | Optimize the homogenization pressure and number of cycles to achieve the desired particle size without causing instability.[6] | |
| Crystal Growth During Storage | Ostwald ripening, where larger particles grow at the expense of smaller ones. | Select stabilizers that effectively inhibit crystal growth. Solidifying the nanosuspension by freeze-drying or spray-drying can improve long-term stability.[7] |
| Inconsistent Particle Size | Non-uniform shearing forces during homogenization. | Ensure the pre-suspension is homogenous before high-pressure homogenization. Check for any blockages or inconsistencies in the homogenizer. |
| Contamination from Milling Media | Abrasion of milling media during the milling process. | Use high-quality, durable milling media (e.g., yttrium-stabilized zirconium dioxide). Consider polymeric milling media to minimize wear.[8] |
Solid Dispersion Formulation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Phase Separation or Crystallization Upon Storage | The amorphous drug is thermodynamically unstable and can revert to its crystalline form. | Select a polymer carrier that has a high glass transition temperature (Tg) and good miscibility with this compound.[9] Store the solid dispersion in a low-humidity environment, as moisture can act as a plasticizer and promote crystallization.[9][10] |
| Low Drug Loading | Poor solubility of the drug in the carrier or solvent during preparation. | Optimize the drug-to-carrier ratio. For solvent-based methods, select a solvent in which both the drug and carrier are highly soluble. |
| Incomplete Drug Release | The drug is not fully converted to the amorphous state or is entrapped within a poorly soluble carrier matrix. | Characterize the solid dispersion using techniques like XRD and DSC to confirm the amorphous nature of the drug.[3] Ensure the selected carrier is highly water-soluble. |
| Poor Flowability of the Powder | The resulting solid dispersion has poor physical properties for downstream processing (e.g., tableting). | Incorporate appropriate excipients like glidants and lubricants. Techniques like melt agglomeration can produce granules with better flow properties.[11] |
Cyclodextrin Inclusion Complexation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Complexation Efficiency | Unfavorable stoichiometry or binding constant between this compound and the cyclodextrin. | Use a cyclodextrin with a cavity size that is optimal for this compound (γ-cyclodextrin is recommended).[4][5] Optimize the molar ratio of this compound to cyclodextrin. |
| The presence of competing molecules or unfavorable solvent conditions. | Ensure the solvent system does not interfere with the complexation process. Water is the preferred medium. | |
| Precipitation of the Complex | The formed inclusion complex has limited aqueous solubility. | While the goal is to increase solubility, some complexes can still have limited solubility at high concentrations. Adjust the concentration or consider using more soluble cyclodextrin derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[12] |
| Difficulty in Isolating the Solid Complex | The complex remains in solution, making it difficult to separate from free cyclodextrin and drug. | Use techniques like freeze-drying (lyophilization) to obtain the solid complex from the aqueous solution.[4] |
| Inaccurate Determination of Complex Formation | Physical mixtures can be mistaken for true inclusion complexes. | Use multiple characterization techniques such as FTIR, DSC, XRD, and NMR to confirm the formation of the inclusion complex and rule out a simple physical mixture.[12] |
Quantitative Data Summary
| Method | Key Parameters & Results | Reference |
| Nanosuspension | Particle Size: Can be reduced to approximately 103.3 nm. | [13] |
| Dissolution: Complete dissolution can be achieved within 10 minutes for smaller nanosuspensions. | [13] | |
| Solid Dispersion | Bioavailability: 26.4-fold improvement in oral bioavailability with PVP K17 carrier using the GAS technique. | [3] |
| Drug State: this compound is present in an amorphous form in the dispersion. | [3] | |
| Cyclodextrin Inclusion Complex | Binding Constants (Ks): α-CD: 22.6 M-1, β-CD: 298.6 M-1, γ-CD: 317.4 M-1. | [4][14] |
| Binding Energies: α-CD: -6.49 kcal/mol, β-CD: -6.76 kcal/mol, γ-CD: -7.53 kcal/mol. | [4][5] | |
| Stoichiometry: 1:1 for this compound and γ-cyclodextrin. | [4] | |
| Aqueous Solubility of this compound: 0.524 mg/mL. | [12] |
Experimental Protocols & Visualizations
Nanosuspension Preparation via High-Pressure Homogenization
This protocol describes the "top-down" approach for preparing a this compound nanosuspension.
Methodology:
-
Preparation of Stabilizer Solution: Disperse 0.5% (w/v) lecithin, 0.1% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC), and 0.1% (w/v) polyvinylpyrrolidone (B124986) (PVP) in purified water with magnetic stirring.[1]
-
Coarse Suspension: Disperse 1% (w/v) of coarse this compound powder into the stabilizer solution.[1]
-
Pre-homogenization: Subject the coarse suspension to high-shear homogenization at approximately 15,000 rpm for 5 minutes to produce a microparticle suspension.[1]
-
High-Pressure Homogenization: Pass the microparticle suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure to achieve the desired nanoparticle size.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Caption: Workflow for this compound nanosuspension preparation.
Solid Dispersion via Gas Anti-Solvent (GAS) Technique
This protocol outlines the formation of a this compound solid dispersion.
Methodology:
-
Solution Preparation: Dissolve this compound and a hydrophilic polymer carrier, such as polyvinylpyrrolidone K17 (PVP K17), in a suitable organic solvent (e.g., ethanol).[3]
-
Precipitation: Introduce the solution into a vessel containing a supercritical fluid (e.g., CO2) that acts as an anti-solvent.[3] The rapid expansion of the solvent into the anti-solvent causes the drug and carrier to co-precipitate.
-
Collection: Collect the resulting solid dispersion powder.
-
Characterization: Analyze the solid dispersion for its physical state (amorphous or crystalline) using XRD and DSC, and evaluate its dissolution profile.[3]
Caption: Gas Anti-Solvent (GAS) process for solid dispersion.
Cyclodextrin Inclusion Complex Formation
This protocol details the preparation of a this compound-cyclodextrin inclusion complex.
Methodology:
-
Cyclodextrin Solution: Prepare a 10 mM solution of γ-cyclodextrin in water.[4]
-
Complexation: Add this compound (e.g., 60 mg in 50 mL of the cyclodextrin solution) to the γ-cyclodextrin solution.[4]
-
Incubation: Shake the mixture in a water bath at 150 rpm and 37°C for 72 hours to allow for complex formation.[4]
-
Separation: Centrifuge the solution to remove any un-complexed, insoluble this compound.[4]
-
Isolation: Collect the supernatant and freeze-dry it to obtain the solid this compound-γ-cyclodextrin inclusion complex powder.[4]
-
Confirmation: Confirm the formation of the inclusion complex using analytical techniques such as UV spectroscopy, FTIR, and molecular docking studies.[4]
Caption: Workflow for cyclodextrin inclusion complexation.
References
- 1. Effects of oridonin nanosuspension on cell proliferation and apoptosis of human prostatic carcinoma PC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of an oridonin nanosuspension for solubility and dissolution velocity enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and in-vivo assessment of the bioavailability of oridonin solid dispersions by the gas anti-solvent technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scite.ai [scite.ai]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjpls.org [wjpls.org]
- 11. japsonline.com [japsonline.com]
- 12. Nanosuspensions Containing Oridonin/HP-β-Cyclodextrin Inclusion Complexes for Oral Bioavailability Enhancement via Improved Dissolution and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on pharmacokinetics and tissue distribution of oridonin nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing Lasiodonin Stability and Activity in Cell Culture
Disclaimer: Direct experimental data on the stability of Lasiodonin in cell culture media is limited in publicly available literature. This guide has been developed by leveraging extensive data from a closely related diterpenoid, Oridonin , which is isolated from the same plant genus (Rabdosia) and shares structural similarities with this compound. The information provided should be considered a strong starting point for your experiments, with the recommendation to perform specific stability and activity validation for this compound in your experimental systems.
Frequently Asked Questions (FAQs)
Q1: My cells are not responding to this compound treatment as expected. What could be the issue?
A1: Several factors could contribute to a lack of cellular response. A primary consideration is the stability of this compound in your cell culture medium. Like many natural compounds, this compound's complex structure may be susceptible to degradation under standard culture conditions (37°C, 5% CO₂). This can lead to a decrease in the effective concentration of the active compound over the course of your experiment. We recommend preparing fresh this compound stock solutions and adding them to the culture medium immediately before treating your cells.
Q2: How can I assess the stability of this compound in my specific cell culture medium?
A2: You can perform a time-course experiment to determine the stability of this compound. This involves incubating this compound in your cell culture medium at 37°C and collecting aliquots at different time points (e.g., 0, 2, 4, 8, 12, 24 hours). The concentration of the remaining this compound can then be quantified using High-Performance Liquid Chromatography (HPLC).
Q3: What are the common factors that can affect this compound stability in cell culture?
A3: The stability of compounds in cell culture media can be influenced by several factors, including:
-
pH of the medium: Deviations from the optimal pH range of the medium can accelerate degradation.
-
Temperature: Incubation at 37°C can promote chemical reactions that lead to degradation.
-
Light exposure: Some compounds are light-sensitive. It is advisable to handle this compound solutions in a manner that minimizes light exposure.
-
Presence of reactive oxygen species (ROS): Cell culture media can contain components that generate ROS, which can degrade sensitive compounds.[1]
-
Enzymatic degradation: If using serum-containing media, enzymes present in the serum could potentially metabolize this compound.
Q4: Are there any recommended methods to improve the stability of this compound in my experiments?
A4: To enhance the stability of this compound, consider the following:
-
Use of antioxidants: The addition of antioxidants to the cell culture medium can help quench reactive oxygen species and protect this compound from oxidative degradation.[2][3] Thiazolidine (B150603) molecules, for instance, have been shown to improve the stability of redox-sensitive molecules in cell culture media.[2]
-
Fresh preparation: Always prepare this compound solutions fresh before each experiment.
-
Serum-free media: If your cell line permits, using a serum-free medium can eliminate the variable of enzymatic degradation by serum components.
-
Control experiments: Include appropriate controls in your experiments to account for any potential degradation. This could involve a time-zero treatment group to compare against later time points.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent results between experiments | Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Aliquot and store at -80°C for long-term use, avoiding repeated freeze-thaw cycles. |
| Reduced or no biological activity observed | Instability of this compound in the culture medium during the experiment. | 1. Reduce the incubation time of this compound with the cells. 2. Replenish the medium with freshly prepared this compound at regular intervals for long-term experiments. 3. Consider the use of a stabilizing agent or antioxidant in the medium.[2][3] |
| High background in control (vehicle-treated) cells | Degradation of the vehicle (e.g., DMSO) or interaction with media components. | Ensure the final concentration of the vehicle is low (typically <0.1%) and consistent across all treatment groups. Run a vehicle-only control to assess any background effects. |
| Unexpected cellular toxicity | Formation of toxic degradation products. | Characterize potential degradation products using techniques like LC-MS to identify any toxic byproducts.[4][5][6][7] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium using HPLC
Objective: To determine the degradation kinetics of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
HPLC system with a suitable column (e.g., C18)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM).
-
Immediately after mixing, take a "time 0" aliquot and store it at -80°C.
-
Incubate the remaining medium at 37°C in a 5% CO₂ incubator.
-
Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Store all aliquots at -80°C until analysis.
-
Thaw the samples and analyze the concentration of this compound in each aliquot using a validated HPLC method.
-
Plot the concentration of this compound versus time to determine the degradation profile and calculate the half-life.
Signaling Pathways and Workflows
Based on studies with the related compound Oridonin, this compound may exert its biological effects through the modulation of several key signaling pathways.
This compound-Induced Apoptosis Signaling Pathway
Caption: Proposed signaling pathways for this compound-induced apoptosis.
Experimental Workflow for Investigating this compound Stability
Caption: Workflow for assessing this compound stability in cell culture media.
Logical Relationship for Troubleshooting this compound Experiments
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Cell culture media are potent antioxidants that interfere during LDL oxidation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lasiodonin for Anti-Proliferative Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the anti-proliferative effects of Lasiodonin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell viability assays?
A1: Based on published data, the half-maximal inhibitory concentration (IC50) of this compound and its analogue Oridonin can vary significantly depending on the cancer cell line. Generally, a starting range of 1 µM to 50 µM is recommended for initial screening experiments.[1] For some highly aggressive cell lines, concentrations up to 100 µM have been tested.
Q2: How long should I incubate the cells with this compound?
A2: The incubation time is a critical parameter and can influence the observed IC50 value.[2] Common incubation periods for assessing anti-proliferative effects are 24, 48, and 72 hours. It is advisable to perform a time-course experiment to determine the optimal duration for your specific cell line and experimental goals.
Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A3: Inconsistent IC50 values can arise from several factors, including variations in cell seeding density, passage number, reagent quality, and incubation time.[2] Ensure consistent experimental setup and refer to the troubleshooting guide below for more detailed solutions.
Q4: What are the known signaling pathways affected by this compound to exert its anti-proliferative effects?
A4: this compound and its related compounds have been shown to induce apoptosis (programmed cell death) through the modulation of several key signaling pathways. These include the PI3K/Akt/mTOR and STAT3 pathways.[3] It can also trigger apoptosis through the mitochondrial pathway, involving the regulation of Bcl-2 family proteins and caspase activation.[4]
Data Summary: Anti-Proliferative Activity of this compound and Related Compounds
The following table summarizes the reported IC50 values for this compound and its closely related analogue, Oridonin, across various cancer cell lines. This data can serve as a reference for designing experiments.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| Lasiokaurin (LAS) | MDA-MB-231 | Triple-Negative Breast Cancer | ~5 | Not Specified |
| Lasiokaurin (LAS) | MDA-MB-468 | Triple-Negative Breast Cancer | ~5 | Not Specified |
| Lasiokaurin (LAS) | MCF7 | Breast Cancer | >10 | Not Specified |
| Oridonin | Eca-109 | Esophageal Squamous Cell Carcinoma | 4.1 | 72 |
| Oridonin | EC9706 | Esophageal Squamous Cell Carcinoma | 4.0 | 72 |
| Oridonin | KYSE450 | Esophageal Squamous Cell Carcinoma | 2.0 | 72 |
| Oridonin | KYSE750 | Esophageal Squamous Cell Carcinoma | 16.2 | 72 |
| Oridonin | TE-1 | Esophageal Squamous Cell Carcinoma | 9.4 | 72 |
| Compound 1 (QUE hybrid) | HCT116 | Colorectal Cancer | 22.4 | Not Specified |
| Compound 2 (QUE hybrid) | HCT116 | Colorectal Cancer | 0.34 | Not Specified |
Experimental Protocols
MTT Cell Viability Assay
This protocol outlines the steps for determining the anti-proliferative effects of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the absorbance of the no-cell control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
Visual Guides
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Key signaling pathways modulated by this compound to induce apoptosis.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration for anti-proliferative effects.
Caption: Troubleshooting flowchart for common experimental issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oridonin-induced ferroptosis and apoptosis: a dual approach to suppress the growth of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Lasiodonin experiments
Welcome to the technical support center for Lasiodonin experimentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this natural compound.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?
Inconsistent IC50 values are a common issue in in vitro anticancer drug screening.[1] Several factors can contribute to this variability:
-
Cell Line Integrity and Passage Number: Cell lines can change genetically and phenotypically over time with increasing passage numbers. It is crucial to use cell lines with a low passage number and to regularly perform cell line authentication.[1]
-
Cell Seeding Density: The initial number of cells plated can significantly impact the final assay readout. Ensure that cells are in the exponential growth phase throughout the experiment by optimizing and standardizing the seeding density for each cell line.[1]
-
Compound Stability and Storage: this compound (also known as Oridonin) is unstable in solution, particularly at room temperature and in non-optimal pH conditions.[2] Prepare fresh solutions for each experiment and store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
-
Solubility Issues: this compound is poorly soluble in aqueous solutions. Precipitation in the cell culture medium will lead to a lower effective concentration. Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in the medium.[4]
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells.[5] It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments.[5]
Q2: this compound is precipitating when I add it to my cell culture medium. How can I improve its solubility?
Due to its hydrophobic nature, this compound often has solubility challenges in aqueous cell culture media. Here are some recommendations:
-
Proper Stock Solution Preparation: Dissolve this compound in 100% sterile-filtered DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle vortexing or sonication can aid dissolution.[4]
-
Serial Dilutions in DMSO: If you are performing a dose-response experiment, it is critical to make serial dilutions of your compound in 100% DMSO before adding them to the culture medium.[4]
-
Direct Dilution into Media: Add the small volume of the this compound/DMSO stock solution directly to the pre-warmed cell culture medium and mix immediately and thoroughly to prevent precipitation.[4]
Q3: I am not observing the expected apoptotic effects after this compound treatment. What should I check?
If you are not seeing the expected induction of apoptosis, consider the following:
-
Treatment Duration and Concentration: The apoptotic effect of this compound is both dose- and time-dependent. You may need to optimize the concentration range and incubation time for your specific cell line.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Refer to published literature for typical effective concentrations in your cell line of interest.
-
Apoptosis Assay Method: Ensure that the apoptosis assay you are using is appropriate and that you are looking at the correct time points. For example, Annexin V staining detects early apoptosis, while cleavage of PARP is a marker of later-stage apoptosis.
-
Underlying Signaling Pathways: this compound is known to induce apoptosis through pathways involving PI3K/Akt and MAPK/ERK.[6][7][8] Confirming the modulation of key proteins in these pathways (e.g., phosphorylation status of Akt, ERK) can help verify the compound's activity.
Q4: How stable is this compound in solution?
Studies have shown that this compound (Oridonin) solution is not stable.[2] Its degradation is pH-dependent, with maximum stability observed around pH 5.[2] At room temperature, a significant loss of potency can occur within a couple of days.[2] Therefore, it is highly recommended to prepare fresh working solutions from frozen stock for each experiment.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly across different cancer cell lines and experimental conditions. The following table summarizes some reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HeLa | Cervical Cancer | 15.5 | 48 |
| TE-2 | Esophageal Squamous Cell Carcinoma | ~20-40 | 48 |
| HCT116 | Colon Cancer | ~15-20 | 48 |
| HCT8 | Colon Cancer | ~15-20 | 48 |
| UM1 | Oral Squamous Cell Carcinoma | ~20-40 | 48 |
| SCC25 | Oral Squamous Cell Carcinoma | ~20-40 | 48 |
| L929 | Murine Fibrosarcoma | Not specified | Not specified |
Note: The IC50 values presented here are approximate and collated from various research articles for comparative purposes.[8][9][10] Researchers should determine the IC50 experimentally for their specific cell line and conditions.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in the appropriate cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the 96-well plate and add 100 µL of the 2X this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Western Blot for Apoptosis Markers
This protocol is for detecting the expression of apoptosis-related proteins following this compound treatment.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Water-Soluble DREADD Ligands in Solution - A Technical Review [hellobio.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Oridonin induces apoptosis and autophagy in murine fibrosarcoma L929 cells partly via NO-ERK-p53 positive-feedback loop signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Studies with Lasiodonin
Welcome to the technical support center for researchers utilizing Lasiodonin in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Q1: this compound has poor water solubility. How can I prepare it for in vivo administration?
A1: Due to its hydrophobic nature, this compound requires a non-aqueous vehicle for solubilization before in vivo administration. A common approach is to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with other co-solvents and an aqueous solution to create a tolerable formulation for the animals.
Troubleshooting Formulation Issues:
| Issue | Potential Cause | Suggested Solution |
| Precipitation upon dilution | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain this compound in solution. The aqueous component is added too quickly. | Decrease the final dilution factor. Consider using a multi-component vehicle system that includes co-solvents like Polyethylene Glycol (PEG) and surfactants like Tween 80 to improve solubility and stability. Add the aqueous component dropwise while vortexing. |
| High viscosity of the formulation | High concentrations of co-solvents like PEG400 can increase viscosity, making it difficult to inject. | Gently warm the formulation to 37°C to reduce viscosity before administration. Ensure the needle gauge is appropriate for the viscosity of the solution. |
| Animal distress upon injection | The concentration of DMSO or other organic solvents is too high, causing local irritation or systemic toxicity. | The final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 10% and preferably under 5%. Always include a vehicle-only control group to assess the effects of the formulation itself. |
A recommended starting point for a vehicle formulation is a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of each component should be optimized to ensure complete dissolution of this compound and good tolerability in the animal model.
Dosing and Efficacy
Q2: What is a typical effective dose of this compound in animal models of cancer?
A2: Recent studies have demonstrated the in vivo anti-tumor efficacy of this compound (also referred to as Lasiokaurin) in xenograft models. In a study on triple-negative breast cancer, daily intraperitoneal (i.p.) injections of this compound at 5 mg/kg and 10 mg/kg significantly inhibited tumor growth[1]. Another study on a lasiokaurin (B1674529) derivative also showed potent antitumor activity in a murine model of gastric cancer[2]. The optimal dose will depend on the specific cancer model, the route of administration, and the dosing schedule.
Troubleshooting Inconsistent Efficacy:
| Issue | Potential Cause | Suggested Solution |
| Lack of tumor growth inhibition | The dose of this compound is too low. Poor bioavailability of the administered compound. The tumor model is insensitive to this compound's mechanism of action. | Perform a dose-response study to determine the optimal effective dose for your specific model. Ensure the formulation is stable and this compound remains in solution. Confirm the expression of this compound's molecular targets (e.g., components of the PI3K/Akt pathway) in your cancer model. |
| High variability in tumor response | Inconsistent administration of the compound. Variability in tumor establishment and growth. | Ensure accurate and consistent dosing for all animals. Use a sufficient number of animals per group to account for biological variability. Monitor tumor growth closely and randomize animals into treatment groups when tumors reach a predetermined size. |
Toxicity and Tolerability
Q3: What are the potential signs of toxicity I should monitor for during my in vivo study with this compound?
-
Changes in body weight: A significant and sustained decrease in body weight is a common sign of toxicity.
-
Changes in behavior: Lethargy, ruffled fur, hunched posture, or reduced activity.
-
Changes in food and water intake: A noticeable decrease in consumption.
-
Injection site reactions: Redness, swelling, or irritation at the site of injection.
It is essential to establish a maximum tolerated dose (MTD) in a pilot study before proceeding with large-scale efficacy experiments. This involves administering escalating doses of this compound to small groups of animals and monitoring for the signs listed above.
Troubleshooting Toxicity:
| Issue | Potential Cause | Suggested Solution |
| Significant weight loss in treated animals | The dose of this compound is too high. The vehicle itself is causing toxicity. | Reduce the dose of this compound. Evaluate the toxicity of the vehicle alone in a control group. Consider a different, better-tolerated vehicle formulation. |
| Mortality in the treatment group | The administered dose exceeds the lethal dose. | Immediately stop the experiment and re-evaluate the dosing regimen. Conduct a formal acute toxicity study to determine the LD50. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Stock Solution Preparation: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required to ensure complete dissolution.
-
Vehicle Preparation: Prepare the final vehicle by mixing the components in the desired ratio. A commonly used vehicle for poorly soluble compounds is a mixture of PEG300, Tween 80, and saline.
-
Final Formulation: On the day of injection, dilute the this compound stock solution with the prepared vehicle to the final desired concentration for injection. For example, to prepare a 1 mg/mL solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, you would mix the appropriate volumes of each component, adding the saline last and slowly while vortexing to prevent precipitation.
-
Administration: Administer the final formulation to the animals via intraperitoneal injection at the desired dose (e.g., 5 or 10 mg/kg). The injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
-
Cell Culture: Culture the desired cancer cells (e.g., MDA-MB-231 for triple-negative breast cancer) under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a Matrigel/PBS mixture) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound (e.g., 5 or 10 mg/kg) or vehicle control intraperitoneally daily for the duration of the study (e.g., 21 days).
-
Data Collection: Continue to monitor tumor volume and body weight throughout the treatment period.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Data Presentation
Table 1: Representative In Vivo Efficacious Doses of this compound
| Animal Model | Cancer Type | Route of Administration | Dose | Outcome | Reference |
| Nude Mouse Xenograft | Triple-Negative Breast Cancer (MDA-MB-231) | Intraperitoneal | 5 mg/kg/day | Significant tumor growth inhibition | [1] |
| Nude Mouse Xenograft | Triple-Negative Breast Cancer (MDA-MB-231) | Intraperitoneal | 10 mg/kg/day | Significant tumor growth inhibition | [1] |
| Murine Model | Gastric Cancer (MGC-803) | Not specified | Not specified | Potent antitumor activity | [2] |
Table 2: Common Vehicle Components for Poorly Soluble Compounds
| Component | Function | Typical Concentration Range |
| Dimethyl Sulfoxide (DMSO) | Primary organic solvent | <10% of final injection volume |
| Polyethylene Glycol 300/400 (PEG300/400) | Co-solvent to improve solubility and stability | 10-40% |
| Tween 80 (Polysorbate 80) | Surfactant to prevent precipitation and improve stability | 1-5% |
| Saline (0.9% NaCl) | Aqueous component for dilution to final volume | To make up the final volume |
| Corn Oil / Sesame Oil | Lipid-based vehicle for oral or subcutaneous administration | As required |
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for an in vivo efficacy study.
Caption: this compound's inhibitory action on the PI3K/Akt/mTOR and STAT3 signaling pathways.
Caption: A standard workflow for an in vivo tumor xenograft efficacy study.
References
Technical Support Center: Optimizing Incubation Time for Lasiodonin Treatment in Cells
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Lasiodonin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your cell-based experiments and navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for determining the IC50 value of this compound?
The optimal incubation time to determine the half-maximal inhibitory concentration (IC50) of this compound is cell-line dependent and influenced by the specific biological question. A time-course experiment is highly recommended to identify the most appropriate endpoint for your study. Generally, incubation times of 24, 48, and 72 hours are tested.
For some cell lines, a significant inhibitory effect of compounds closely related to this compound, such as Oridonin (B1677485), can be observed as early as 24 hours. For example, in HGC-27 gastric cancer cells, Oridonin induced apoptosis at 24 hours[1]. However, in other cell lines like colon cancer cells HCT8 and HCT116, the apoptotic and autophagic effects of Oridonin were prominent after 48 hours of treatment[2]. Therefore, assessing multiple time points is crucial for robust IC50 determination.
Q2: How does this compound affect the cell cycle, and what is the ideal time point to observe these effects?
This compound and related compounds like Oridonin have been shown to induce cell cycle arrest, primarily at the G2/M phase. The kinetics of this arrest can vary. For instance, in SGC-7901 human gastric cancer cells, Oridonin was found to target the G2/M phase of the cell cycle[3]. In HGC-27 cells, an increased population of cells in the G2/M phase was observed after 12 hours of treatment with Oridonin[1]. To capture the dynamics of cell cycle arrest, it is advisable to perform analyses at multiple time points, such as 12, 24, and 48 hours post-treatment.
Q3: What is the typical timeframe for observing this compound-induced apoptosis?
The induction of apoptosis by this compound is a time-dependent process. Early signs of apoptosis can be detected at earlier time points, while later stages become more apparent with longer incubation. In HGC-27 cells, a significant increase in apoptotic cells was observed after 24 hours of treatment with Oridonin[1]. A study on colon cancer cells demonstrated that Oridonin-induced apoptosis in a dose-dependent manner, which was significantly reversed by co-treatment with an autophagy inhibitor after 48 hours[2]. Therefore, a time-course analysis, for example at 12, 24, and 48 hours, is recommended to fully characterize the apoptotic response.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells. |
| Edge Effects | To minimize evaporation from wells on the edge of the plate, fill the outer wells with sterile PBS or medium without cells. |
| Compound Precipitation | This compound may have limited solubility in aqueous media. Visually inspect the wells for any precipitate after adding the compound. Consider using a lower concentration of a vehicle like DMSO (typically ≤0.5%). If precipitation persists, consult the "Compound Insolubility" section below. |
| Suboptimal Incubation Time | The chosen incubation time may be too short to observe a significant effect or too long, leading to secondary necrosis and confounding results. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
Issue 2: Difficulty Detecting Apoptosis
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. If you are looking for early apoptotic events (e.g., Annexin V staining), you may need to analyze cells at earlier time points (e.g., 6, 12, 24 hours). For later events (e.g., DNA fragmentation), longer incubation times may be necessary. |
| Low Concentration of this compound | The concentration of this compound may not be sufficient to induce a detectable level of apoptosis. Perform a dose-response experiment to identify an appropriate concentration. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound-induced apoptosis. Consider testing a different cell line or investigating mechanisms of resistance. |
| Assay Sensitivity | Ensure your apoptosis detection method is sensitive enough. For flow cytometry-based assays, make sure your instrument is properly calibrated and compensated. |
Issue 3: Inconsistent Western Blot Results for Signaling Pathway Analysis
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Suboptimal Lysate Preparation | To preserve the phosphorylation status of proteins like p-p65 and p-Akt, use lysis buffers containing phosphatase and protease inhibitors. Keep samples on ice at all times. |
| Timing of Cell Lysis | The activation of signaling pathways is often transient. To capture the peak activation of pathways like NF-κB and PI3K/Akt, perform a time-course experiment, lysing cells at various time points after this compound treatment (e.g., 0, 15, 30, 60, 120 minutes). |
| Low Protein Loading | Ensure you are loading a sufficient and equal amount of protein in each lane. Perform a protein quantification assay (e.g., BCA or Bradford) before loading. |
| Antibody Quality | Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Optimize antibody concentrations and incubation times. |
Issue 4: Compound Insolubility in Cell Culture Medium
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Poor Aqueous Solubility | This compound may have low solubility in aqueous solutions. Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into the final culture medium, ensure the final solvent concentration is low and non-toxic to the cells (typically ≤0.5%). |
| Precipitation Upon Dilution | When diluting the stock solution into the medium, add it dropwise while gently vortexing or swirling the medium to facilitate mixing and prevent immediate precipitation. Pre-warming the medium to 37°C may also help. |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can sometimes interact with compounds and affect their solubility and availability. If you suspect this is an issue, you can try reducing the serum concentration during the treatment period, but be mindful that this can also affect cell health and response. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the selected time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells and treat with this compound for the desired time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on their fluorescence intensity.
Western Blot Analysis for Signaling Pathways
-
Cell Seeding and Treatment: Seed cells in 6-well or 10 cm plates and treat with this compound for a time course (e.g., 0, 15, 30, 60, 120 minutes) or for longer durations (e.g., 6, 12, 24 hours) depending on the target pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-Akt, Akt, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
References
- 1. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin triggers G2/M cell cycle arrest, cellular apoptosis and autophagy in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blots for Lasiodonin Targets
Welcome to our dedicated support center for researchers investigating the protein targets of Lasiodonin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to weak or no signal in your Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any bands for my target protein after treating cells with this compound. What are the most common reasons for a complete lack of signal?
A complete lack of signal in a Western blot can be attributed to several factors throughout the experimental workflow. The primary areas to investigate are the protein sample itself, the antibody performance, and the technical execution of the blotting procedure. It's crucial to systematically evaluate each step to pinpoint the issue.[1][2][3][4][5][6]
Potential causes include:
-
Low or no expression of the target protein: The cell line or tissue you are using may not express the protein of interest, or its expression might be below the detection limit of your assay. This compound treatment could also be downregulating the protein's expression.
-
Ineffective primary antibody: The antibody may not be specific to the target protein, may have lost activity due to improper storage, or the concentration used might be too low.[1][2]
-
Problems with the secondary antibody: The secondary antibody may not be compatible with the primary antibody (e.g., wrong species reactivity), or it may be inactive.[7]
-
Inefficient protein transfer: The transfer of proteins from the gel to the membrane may have failed. This can be due to issues with the transfer setup, buffer composition, or transfer time.[3][8][9]
-
Inactive detection reagent: The chemiluminescent substrate may have expired or been improperly prepared, leading to no signal generation.[6][10]
Q2: My bands are very faint. How can I increase the signal intensity for my this compound target?
Weak signals are a common challenge, especially when dealing with low-abundance proteins, a frequent characteristic of signaling molecules that may be affected by this compound. Optimizing several steps in your protocol can significantly enhance band intensity.[1][9][11][12]
Key optimization strategies include:
-
Increase protein load: Loading a higher concentration of your protein lysate can make low-abundance proteins more detectable.[2][8][12]
-
Optimize antibody concentrations: Increasing the concentration of the primary and/or secondary antibody can amplify the signal. However, this should be done carefully to avoid increasing background noise.[1][9]
-
Extend incubation times: Longer incubation with the primary antibody (e.g., overnight at 4°C) or secondary antibody can improve binding.[1]
-
Use a more sensitive substrate: High-sensitivity chemiluminescent substrates can detect lower amounts of protein.
-
Choose the right membrane: PVDF membranes generally have a higher binding capacity than nitrocellulose and are recommended for low-abundance proteins.[11][13][14]
Q3: How do I validate that my antibody is specific for the intended this compound target?
Antibody validation is a critical step to ensure the reliability of your Western blot data. It confirms that the antibody specifically recognizes your protein of interest and not other cellular proteins.[15][16][17][18]
Recommended validation strategies include:
-
Use of positive and negative controls: Run a lysate from a cell line or tissue known to express the target protein (positive control) and one known not to express it (negative control).[17]
-
Knockout/knockdown validation: Use siRNA or CRISPR to reduce the expression of your target protein. A specific antibody should show a corresponding decrease in signal.[17]
-
Independent antibody validation: Use two different primary antibodies that recognize different epitopes on the same target protein. They should produce bands at the same molecular weight.[16]
Troubleshooting Guides
Guide 1: No Signal Detected
This guide provides a step-by-step approach to troubleshooting a complete absence of bands on your Western blot.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Protein Transfer Failure | Stain the membrane with Ponceau S after transfer. | Red bands should be visible across the membrane, indicating successful protein transfer. |
| Inactive Primary/Secondary Antibody | Perform a dot blot with your protein lysate and antibodies. | A visible spot should appear, confirming antibody activity. |
| Low Target Protein Abundance | Increase the amount of protein loaded onto the gel. | A faint band may become visible. |
| Sub-optimal Antibody Concentration | Increase the primary antibody concentration or extend the incubation time. | A signal may appear or become stronger. |
| Inactive Detection Reagent | Test the chemiluminescent substrate with a positive control (e.g., purified IgG). | A strong signal should be generated. |
Guide 2: Weak Signal Intensity
This guide focuses on enhancing the signal of faint bands.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Protein Loaded | Increase the total protein loaded per lane (e.g., from 20µg to 40µg). | Band intensity should increase. |
| Antibody Dilution Too High | Decrease the dilution of the primary and/or secondary antibody (e.g., from 1:2000 to 1:1000). | Signal should be stronger. Be mindful of potential background increase. |
| Short Exposure Time | Increase the exposure time during imaging. | Faint bands will become more prominent. |
| Inefficient Blocking | Reduce the concentration of the blocking agent (e.g., milk or BSA) or switch to a different blocking buffer. | Signal may be enhanced as over-blocking can mask epitopes. |
| Substrate Not Sensitive Enough | Switch to a high-sensitivity ECL substrate. | A significant increase in signal intensity is expected. |
Experimental Protocols
Standard Western Blot Protocol for Detecting this compound-Modulated Proteins
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load 20-50 µg of protein per well on an appropriate percentage polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (at the optimized dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (at the optimized dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visualizations
Caption: The general workflow for a Western blot experiment.
Caption: A decision tree for troubleshooting weak or no signal.
References
- 1. La protein regulates protein expression by binding with the mRNAs of target genes and participates the pathological process of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation and roles for claudin-family tight junction proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties of protein drug target classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Signaling pathways in mammalian preimplantation development: Linking cellular phenotypes to lineage decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. leqviohcp.com [leqviohcp.com]
- 10. researchgate.net [researchgate.net]
- 11. Signaling pathways that control cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leishmania: manipulation of signaling pathways to inhibit host cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. cusabio.com [cusabio.com]
- 15. The mode of action of the lantibiotic lacticin 3147--a complex mechanism involving specific interaction of two peptides and the cell wall precursor lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein-Protein Interactions as New Targets for Ion Channel Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Insight into the mechanism of laquinimod action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Autofluorescence in Assays
Welcome to our technical support center. This resource provides guidance for researchers, scientists, and drug development professionals on how to account for autofluorescence in their experiments, with a focus on compounds like Lasiodonin where specific autofluorescence data may not be readily available.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my assay?
Autofluorescence is the natural fluorescence emitted by various components within a biological sample, such as cells and tissues, when they are excited by light.[1] This intrinsic fluorescence is not related to any specific fluorescent labels or probes you have added. Common sources of autofluorescence include endogenous molecules like NADH, riboflavins, collagen, and elastin (B1584352).[1][2][3] Components of cell culture media, such as phenol (B47542) red and fetal bovine serum (FBS), can also contribute significantly to background fluorescence.[4][5]
This background fluorescence can become problematic as it can mask the true signal from your fluorescent probe, leading to:
-
Reduced assay sensitivity.
-
Lower signal-to-noise ratios.
-
Inaccurate quantification of your target molecule.[5]
Q2: How can I determine if autofluorescence from a compound like this compound is impacting my results?
This control should contain the cells or sample material and this compound at the concentration used in your experimental samples, but without the addition of your specific fluorescent dye or substrate.[6] By measuring the fluorescence of this control, you can quantify the baseline autofluorescence originating from both the cells and the compound itself.[5]
Q3: What are the common sources of autofluorescence in cell-based assays?
Several components can contribute to autofluorescence in cell-based assays:
-
Endogenous Cellular Components: Molecules like NADH, riboflavin, flavin coenzymes, collagen, and elastin naturally fluoresce, typically in the blue-green spectral region.[1][2][3]
-
Cell Culture Media: Phenol red, a common pH indicator in media, is a known source of autofluorescence.[4] Fetal bovine serum (FBS) and other serum supplements also contribute to background fluorescence.[1][3][4]
-
Fixatives: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[1][7]
-
Dead Cells: Dead cells tend to be more autofluorescent than live cells and can non-specifically bind fluorescent reagents.[1][3]
-
Assay Vessel: Plastic-bottom plates used for cell culture can be a source of background fluorescence.[6]
Troubleshooting Guide for Autofluorescence
This guide provides a systematic approach to minimizing the impact of autofluorescence in your experiments.
Phase 1: Assay Design & Prevention
Issue: High background fluorescence is obscuring my signal.
Solutions:
-
Optimize Your Cell Culture Media:
-
Use phenol red-free media to reduce background fluorescence.[4][5]
-
Minimize the concentration of fetal bovine serum (FBS) in your staining buffer, as it can increase autofluorescence.[1][3] Consider using bovine serum albumin (BSA) as an alternative blocking agent.[3]
-
For short-term measurements with fixed cells, consider washing and measuring in a low-autofluorescence buffer like phosphate-buffered saline (PBS).[4]
-
-
Select the Right Fluorophores:
-
If possible, choose fluorophores that emit in the red or far-red spectrum (wavelengths greater than 550 nm).[8] Autofluorescence is generally weaker at these longer wavelengths.[4][8]
-
Opt for bright fluorophores, such as phycoerythrin (PE) or allophycocyanin (APC), to maximize the signal-to-background ratio.[1]
-
-
Improve Sample Preparation:
-
If using fixation, consider alternatives to aldehyde-based fixatives, such as ice-cold methanol (B129727) or ethanol, which may induce less autofluorescence.[1][7]
-
Ensure the removal of dead cells, which are highly autofluorescent, through methods like low-speed centrifugation or using a viability dye to gate them out during analysis.[1][3]
-
Phase 2: Data Acquisition & Measurement
Issue: How do I properly measure and account for background fluorescence?
Solutions:
-
Incorporate Proper Controls:
-
Unstained Control: This sample contains cells and all experimental treatments (including this compound) but no fluorescent dye. This is essential for measuring the total autofluorescence.[1][5]
-
Vehicle Control: This sample contains cells and the vehicle used to dissolve this compound to ensure the vehicle itself is not fluorescent.
-
-
Optimize Instrumentation Settings:
-
For plate reader-based assays with adherent cells, using bottom-read optics can minimize the excitation of autofluorescent components in the supernatant.[4]
-
Adjust the gain and exposure settings on your instrument to maximize your specific signal while minimizing the background noise.
-
Phase 3: Data Analysis & Correction
Issue: I have my data, but I need to correct for the autofluorescence.
Solutions:
-
Background Subtraction:
-
Spectral Unmixing:
-
For more complex scenarios with significant spectral overlap between your fluorophore and the autofluorescence, spectral unmixing can be a powerful technique.[8][10]
-
This method treats autofluorescence as a distinct fluorescent signature.[8][11] By acquiring the emission spectrum of the autofluorescence from an unstained control, specialized software can mathematically separate it from the emission spectrum of your specific fluorophore in your experimental samples.[8][11][12]
-
Quantitative Data Summary
The following table summarizes the excitation and emission properties of common endogenous fluorophores that contribute to autofluorescence.
| Endogenous Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) |
| NADH/NADPH | ~340 - 360 | ~440 - 470 |
| Flavins (FAD, FMN) | ~450 | ~520 - 540 |
| Collagen | ~330 - 360 | ~390 - 420 |
| Elastin | ~325 - 350 | ~400 - 420 |
| Lipofuscin | Broad (UV to green) | Broad (yellow to orange) |
Note: These are approximate spectral ranges, and the exact peaks can vary depending on the cellular environment.
Experimental Protocols
Protocol: Basic Background Subtraction for a Plate-Based Assay
-
Plate Setup:
-
Seed cells in a black-walled, clear-bottom 96-well plate to minimize well-to-well crosstalk.[5]
-
Include the following wells:
-
Experimental Wells: Cells + this compound + Fluorescent Probe
-
Unstained Control Wells: Cells + this compound (no fluorescent probe)
-
Blank Wells: Media only (no cells, no probe)
-
-
-
Assay Procedure:
-
Perform your standard assay protocol, adding this compound and the fluorescent probe to the appropriate wells.
-
Incubate for the desired time.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of all wells using a plate reader at the appropriate excitation and emission wavelengths for your fluorescent probe.
-
-
Data Analysis:
-
Calculate the average fluorescence intensity of the "Unstained Control Wells". This is your background fluorescence.
-
For each "Experimental Well," subtract the average background fluorescence from its measured fluorescence intensity.
-
Corrected Signal = (Fluorescence of Experimental Well) - (Average Fluorescence of Unstained Control Wells)
-
-
Visualizations
Caption: A general workflow for mitigating and correcting for autofluorescence in assays.
Caption: The concept of spectral unmixing to separate signals.
Caption: A decision tree for troubleshooting autofluorescence issues.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. med.virginia.edu [med.virginia.edu]
- 3. bosterbio.com [bosterbio.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 8. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Unmixing of fluorescence spectra to resolve quantitative time-series measurements of gene expression in plate readers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beckman.com [beckman.com]
- 12. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
Technical Support Center: Long-Term Storage of Lasiodonin Compounds
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Lasiodonin compounds. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of solid this compound?
A1: For long-term storage of solid (powder) this compound, it is recommended to store it at -20°C or lower.[1] Storing at ultra-low temperatures (-80°C) can further extend its shelf life, especially for valuable reference standards. For routine use, storage at 2-8°C in a desiccator is acceptable for shorter periods, provided the compound is protected from light and moisture.
Q2: How should I store this compound solutions?
A2: this compound solutions, typically prepared in solvents like DMSO, should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1] DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to compound degradation.[2] Therefore, it is crucial to use anhydrous DMSO and tightly sealed vials.
Q3: What solvents are recommended for dissolving and storing this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for in vitro studies due to its high solubilizing power. Other organic solvents such as ethanol, methanol (B129727), and acetonitrile (B52724) can also be used. The choice of solvent may depend on the specific experimental requirements. It's important to use high-purity, anhydrous solvents to prevent degradation.
Q4: Is this compound sensitive to light?
A4: Yes, like many natural products, this compound and other kaurane (B74193) diterpenoids can be sensitive to light. Exposure to UV or even ambient light can lead to photodegradation. Therefore, it is essential to store both solid this compound and its solutions in amber-colored vials or wrapped in aluminum foil to protect them from light.[3]
Q5: How many freeze-thaw cycles can a this compound solution in DMSO tolerate?
A5: It is best practice to avoid multiple freeze-thaw cycles. Each cycle increases the risk of moisture absorption into the DMSO and can cause the compound to precipitate out of solution or degrade. For this reason, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.
Troubleshooting Guide
Problem 1: I observe precipitation in my this compound stock solution after thawing.
-
Possible Cause A: Supersaturation. The concentration of this compound in the solvent may be too high, leading to precipitation upon freezing and thawing.
-
Solution: Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.
-
-
Possible Cause B: Moisture Absorption. If the DMSO used was not anhydrous or if the vial was not properly sealed, moisture absorption could reduce the solubility of this compound.
-
Solution: Use fresh, anhydrous DMSO and ensure vials are sealed tightly with parafilm. When preparing aliquots, work quickly in a low-humidity environment if possible.
-
Problem 2: My experimental results are inconsistent, and I suspect my this compound has degraded.
-
Possible Cause A: Improper Storage. Long-term storage at room temperature or exposure to light can lead to degradation.
-
Solution: Always store this compound, both solid and in solution, at or below -20°C and protected from light.
-
-
Possible Cause B: Multiple Freeze-Thaw Cycles. As mentioned in the FAQs, this can lead to degradation.
-
Solution: Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing.
-
-
Possible Cause C: Chemical Instability in Solution. The pH of your experimental medium or the presence of reactive chemicals could be degrading the this compound.
-
Solution: Perform a stability check of this compound in your experimental buffer or medium. Analyze the compound's purity by HPLC at different time points.
-
Problem 3: I am unsure if my stored this compound is still pure.
-
Solution: The most reliable way to assess the purity of your this compound is by High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector. Compare the chromatogram of your stored sample to that of a freshly prepared standard or a previous analysis of the same batch. Look for the appearance of new peaks or a decrease in the area of the main this compound peak.
Quantitative Data Summary
The following table summarizes the recommended storage conditions and potential stability issues for this compound compounds, based on general best practices for kaurane diterpenoids and other natural products. Specific degradation kinetics for this compound are not widely available in the literature; therefore, these recommendations are based on established principles for similar compounds.
| Parameter | Solid Form | Solution in Anhydrous DMSO | Solution in Ethanol/Methanol |
| Storage Temperature | -20°C to -80°C | -20°C to -80°C | -20°C to -80°C |
| Light Protection | Required (Amber vial/foil) | Required (Amber vial/foil) | Required (Amber vial/foil) |
| Atmosphere | Inert gas (Argon/Nitrogen) preferred for very long-term storage | Inert gas (Argon/Nitrogen) overlay recommended | Inert gas (Argon/Nitrogen) overlay recommended |
| Container | Tightly sealed glass vial | Tightly sealed glass or polypropylene (B1209903) vial (check for compatibility) | Tightly sealed glass vial |
| Freeze-Thaw Cycles | N/A | Minimize (aliquot into single-use volumes) | Minimize (aliquot into single-use volumes) |
| Potential Issues | Hygroscopic (absorbs moisture) | Moisture absorption, precipitation, hydrolysis | Evaporation of solvent, precipitation at low temperatures |
Experimental Protocols
Protocol 1: Long-Term Stability Testing of this compound in Solution
This protocol outlines a method to assess the stability of this compound in a chosen solvent over an extended period.
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of high-purity this compound solid.
-
Dissolve the compound in anhydrous DMSO (or another solvent of choice) to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple small-volume, amber-colored, tightly sealed vials (e.g., 100 µL per vial).
-
Divide the aliquots into different storage groups:
-
Group A: -80°C (long-term)
-
Group B: -20°C (standard)
-
Group C: 4°C (refrigerated)
-
Group D: Room Temperature (accelerated degradation)
-
Group E: Room Temperature, exposed to ambient light (photostability)
-
-
-
Time Points for Analysis:
-
Establish a schedule for analysis, for example: T=0 (initial), 1, 3, 6, 12, and 24 months.
-
-
HPLC Analysis:
-
At each time point, retrieve one aliquot from each storage group.
-
Allow the aliquot to thaw completely and come to room temperature.
-
Dilute the sample to a suitable concentration for HPLC analysis (e.g., 100 µM) with the mobile phase.
-
Analyze the sample using a validated stability-indicating HPLC method (see Protocol 2).
-
Record the peak area of this compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation rate.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol describes a general approach to developing an HPLC method capable of separating this compound from its potential degradation products.
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for 24-48 hours.
-
Neutralize the acid and base-treated samples before analysis.
-
-
HPLC Method Development:
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Start with a gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid or trifluoroacetic acid. A typical gradient might be from 30% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 200-250 nm).
-
Injection Volume: 10-20 µL.
-
-
Method Validation:
-
Inject the stressed samples into the HPLC system.
-
Optimize the gradient to achieve good separation between the parent this compound peak and any new peaks that appear (degradation products).
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main compound peak.
-
Visualizations
Caption: Workflow for Long-Term Stability Testing of this compound.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
References
Validation & Comparative
Validating the Anticancer Activity of Lasiodonin in Diverse Cell Lines: A Comparative Guide
For researchers, scientists, and professionals in drug development, validating the anticancer potential of natural compounds is a critical step. This guide focuses on the anticancer activity of Lasiodonin, a natural compound that has garnered interest for its therapeutic potential. However, publicly available research data specifically detailing the comprehensive anticancer activities of this compound across a wide range of cell lines is limited. In contrast, its close structural analog, Oridonin (B1677485), has been extensively studied. Both are ent-kaurane diterpenoids isolated from the medicinal herb Rabdosia rubescens. Given their structural similarity, the well-documented anticancer effects of Oridonin can provide valuable insights and a strong basis for comparative studies and for directing future research into this compound.
This guide, therefore, presents a comprehensive overview of the validated anticancer activity of Oridonin in various cancer cell lines, serving as a benchmark for the potential validation of this compound.
Comparative Anticancer Activity of Oridonin
Oridonin has demonstrated significant cytotoxic and pro-apoptotic effects across a spectrum of human cancer cell lines, including those of the breast, liver, lung, and esophagus, as well as in leukemia.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Oridonin in various cancer cell lines as reported in several studies.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MCF-7 | Not specified, but inhibits growth | [1] |
| Hepatocellular Carcinoma | BEL-7402 | 1.00 (for a derivative) | [2] |
| HepG2 | Not specified, but induces apoptosis | [3] | |
| Leukemia | K562 | 0.95 (for a derivative) | [4] |
| HL-60 | 0.84 (for a derivative) | [2] | |
| Laryngeal Squamous Cell Carcinoma | - | Synergistic effect with cetuximab | [4] |
| Pancreatic Cancer | PANC-1 | Potentiates gemcitabine (B846) effects | [2][4] |
| Esophageal Squamous Cell Carcinoma | p53-mutant cell lines | Selective synergistic effect with cisplatin (B142131) | [5][6] |
Experimental Protocols
The validation of Oridonin's anticancer activity involves a range of standard in vitro assays. The methodologies detailed below are commonly employed and can be adapted for testing this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Oridonin (or this compound) for different time intervals (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.[1]
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6]
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed in RIPA buffer, and the total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p53) overnight at 4°C.[1]
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Signaling Pathways and Mechanisms of Action
Oridonin has been shown to induce cancer cell death through the modulation of several key signaling pathways. These mechanisms provide a framework for investigating the potential action of this compound.
Induction of Apoptosis
A primary mechanism of Oridonin's anticancer effect is the induction of apoptosis (programmed cell death). This is often mediated through:
-
The Intrinsic (Mitochondrial) Pathway: Oridonin can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases (e.g., Caspase-9 and Caspase-3).[1]
-
p53-Mediated Pathways: In some cell lines, Oridonin has been shown to upregulate the tumor suppressor protein p53 and its downstream target p21, leading to cell cycle arrest and apoptosis.[1]
Modulation of Autophagy
Autophagy is a cellular process of self-degradation of cellular components. Oridonin has been reported to induce autophagy in some cancer cells, which in certain contexts, can contribute to cell death.[7]
Inhibition of Pro-Survival Pathways
Oridonin has been found to inhibit critical pro-survival signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.
Visualizing Experimental and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.
Caption: A typical workflow for evaluating the anticancer activity of a compound in vitro.
References
- 1. P53-mediated cell cycle arrest and apoptosis through a caspase-3- independent, but caspase-9-dependent pathway in oridonin-treated MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Lasiodonin vs. Oridonin: A Comparative Efficacy Analysis for Researchers
In the landscape of natural product-derived anticancer agents, the diterpenoids Lasiodonin and Oridonin (B1677485), both isolated from the medicinal herb Rabdosia rubescens, have garnered significant attention for their potent cytotoxic and tumor-inhibitory effects. This guide provides a comprehensive, data-driven comparison of their efficacy, detailing their mechanisms of action and impact on crucial cellular signaling pathways to inform researchers, scientists, and drug development professionals.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and Oridonin across various human cancer cell lines, providing a quantitative comparison of their cytotoxic efficacy.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT-116 | Colon Carcinoma | 0.16 (for a derivative) | [1] |
| BEL-7402 | Hepatocellular Carcinoma | 0.50 (for a derivative) | [1] |
| K562 | Chronic Myelogenous Leukemia | 0.95 (for a derivative) | [1] |
| HCC-1806 | Breast Cancer | 0.18 (for a derivative) | [1] |
| BGC-7901 | Gastric Carcinoma | 1.05 (for a derivative) | [2] |
Table 2: IC50 Values of Oridonin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| AGS | Gastric Cancer | 5.995 (24h), 2.627 (48h), 1.931 (72h) | [3] |
| HGC-27 | Gastric Cancer | 14.61 (24h), 9.266 (48h), 7.412 (72h) | [3] |
| MGC-803 | Gastric Cancer | 15.45 (24h), 11.06 (48h), 8.809 (72h) | [3] |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 (72h) | [4] |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 (72h) | [4] |
| U2OS | Osteosarcoma | Concentration-dependent | [5] |
| MG63 | Osteosarcoma | Concentration-dependent | [5] |
| SaOS-2 | Osteosarcoma | Concentration-dependent | [5] |
| HepG2 | Hepatocellular Carcinoma | 38.86 (24h), 24.90 (48h) | [6] |
| PC3 | Prostate Cancer | Significant inhibition at 20 µM (24h) | [7] |
| DU145 | Prostate Cancer | Slight decrease at 20 µM (24h) | [7] |
| T24 | Bladder Cancer | Proliferation impaired to 62.70% at 10 µM (24h) | [5] |
| SNU-216 | Gastric Carcinoma | Significant inhibition at 40 µM (24h) | [8] |
| BxPC-3 | Pancreatic Cancer | Significant inhibition at >8 µg/ml | [9] |
| Eca-109 | Esophageal Carcinoma | 4.1 (72h) | [10] |
| EC9706 | Esophageal Carcinoma | 4.0 (72h) | [10] |
| KYSE450 | Esophageal Carcinoma | 2.0 (72h) | [10] |
| KYSE750 | Esophageal Carcinoma | 16.2 (72h) | [10] |
| TE-1 | Esophageal Carcinoma | 9.4 (72h) | [10] |
Mechanism of Action: Induction of Apoptosis
Both this compound and Oridonin exert their anticancer effects primarily through the induction of apoptosis, or programmed cell death.
This compound: Studies have shown that this compound and its derivatives can induce apoptosis in various cancer cells. For instance, a derivative of this compound was found to induce apoptosis in BEL-7402 and K562 cells, leading to cell cycle arrest at the G1 or S phase, respectively[1].
Oridonin: The pro-apoptotic mechanism of Oridonin is well-documented. It triggers apoptosis through both intrinsic and extrinsic pathways. In gastric cancer cells (HGC-27), Oridonin treatment leads to a dose-dependent increase in apoptosis rates, reaching up to 49.6% at a concentration of 10 µg/mL[11]. Similarly, in bladder cancer T24 cells, Oridonin at 1 µM increased the apoptotic cell population to 68.62%[5]. In esophageal squamous cell carcinoma cells (TE-8), 40 µM of Oridonin resulted in a significant increase in the sub-G0/G1 apoptotic population[4]. Furthermore, in SNU-216 gastric carcinoma cells, 80 µM Oridonin significantly increased the apoptotic rate[8]. The apoptotic cascade induced by Oridonin involves the activation of key executioner caspases, such as caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP)[8][11][12].
Table 3: Comparative Analysis of Apoptosis Induction
| Feature | This compound | Oridonin |
| Mechanism | Induction of apoptosis and cell cycle arrest. | Induction of intrinsic and extrinsic apoptotic pathways. |
| Supporting Data | Derivatives induce apoptosis and cell cycle arrest in BEL-7402 and K562 cells[1]. | Dose-dependent increase in apoptosis in HGC-27, T24, TE-8, and SNU-216 cells[4][5][8][11]. Activation of caspase-3, caspase-9, and PARP cleavage[8][11][12]. |
Modulation of Signaling Pathways
The anticancer efficacy of this compound and Oridonin is intrinsically linked to their ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival and proliferation and is often dysregulated in cancer.
This compound: While direct evidence of this compound's effect on the PI3K/Akt pathway is limited, a derivative has been shown to induce apoptosis through the PI3K/Akt/mTOR signaling pathway[1].
Oridonin: Oridonin is a potent inhibitor of the PI3K/Akt signaling pathway[7][12][13]. It has been shown to bind to AKT1 and may act as an ATP-competitive inhibitor[13]. Treatment with Oridonin leads to a significant decrease in the phosphorylation of Akt and its downstream targets, such as mTOR and FOXO transcription factors[12][13][14]. This inhibition of the PI3K/Akt survival pathway is a key mechanism underlying Oridonin's pro-apoptotic effects.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a complex role in cell fate decisions, including proliferation and apoptosis.
Oridonin: Oridonin has been shown to modulate the MAPK pathway in a context-dependent manner. In some cancer cells, it decreases the phosphorylation of ERK, a pro-survival kinase, while increasing the phosphorylation of the pro-apoptotic kinases p38 MAPK and JNK[5]. For example, in HepG2 cells, Oridonin treatment led to increased phosphorylation of JNK and p38, and inhibition of ERK phosphorylation[6]. This differential regulation of MAPK signaling contributes to its anticancer activity.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers.
This compound: There is currently limited specific information on the effect of this compound on the NF-κB pathway.
Oridonin: Oridonin has been demonstrated to be a potent inhibitor of the NF-κB signaling pathway[15][16]. It can suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in inflammation and cell survival[16].
Experimental Protocols
This section provides an overview of the standard methodologies used to generate the comparative data presented in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and Oridonin on cancer cell lines and to calculate the IC50 values.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Oridonin (e.g., 0, 1, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells induced by this compound and Oridonin.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, which occurs in late apoptosis or necrosis. Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound or Oridonin for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is determined.
Western Blot Analysis
Objective: To investigate the effect of this compound and Oridonin on the expression and phosphorylation status of key proteins in signaling pathways.
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.
Protocol:
-
Treat cells with this compound or Oridonin at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., total and phosphorylated Akt, ERK, p38, JNK, IκBα, NF-κB p65, cleaved caspase-3, PARP, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
Conclusion
Both this compound and Oridonin demonstrate significant anticancer potential through the induction of apoptosis and modulation of key signaling pathways. The available data suggests that Oridonin has been more extensively studied, with a wealth of information on its efficacy across a broad range of cancer types and a well-defined mechanism of action involving the inhibition of the PI3K/Akt and NF-κB pathways and modulation of the MAPK pathway. While research on this compound is emerging and shows promise, particularly with its potent derivatives, more comprehensive studies are needed to fully elucidate its comparative efficacy and mechanistic profile. This guide serves as a foundational resource for researchers to design further investigations into the therapeutic potential of these two promising natural compounds.
References
- 1. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 2. eg-fr.uc.pt [eg-fr.uc.pt]
- 3. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin Delays Aging Through the AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin inhibits the proliferation of human colon cancer cells by upregulating BMP7 to activate p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oridonin induces growth inhibition and apoptosis in human gastric carcinoma cells by enhancement of p53 expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Oridonin Prolongs the Survival of Mouse Cardiac Allografts by Attenuating the NF-κB/NLRP3 Pathway [frontiersin.org]
Lasiodonin vs. Standard Chemotherapy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing interest in natural compounds that can offer enhanced efficacy and reduced toxicity compared to conventional treatments. Lasiodonin, a diterpenoid compound isolated from the plant Isodon lasiocarpus, has emerged as a molecule of interest. This guide provides a comparative analysis of this compound and its closely related analogue, Oridonin, against standard chemotherapy drugs, based on available experimental data.
Due to the limited number of direct comparative studies on this compound, this guide will leverage the more extensive research conducted on Oridonin, a structurally similar and more widely studied compound from the same chemical family. The primary focus will be on its comparison with cisplatin (B142131), a cornerstone of chemotherapy for various cancers.
Executive Summary
Current research indicates that Oridonin, a close analogue of this compound, demonstrates significant anticancer properties, particularly in its ability to synergize with and enhance the efficacy of standard chemotherapy drugs like cisplatin. While head-to-head comparisons of this compound as a standalone treatment against conventional chemotherapeutics are scarce, the available data on Oridonin suggests a potential role in overcoming chemoresistance and augmenting the apoptotic effects of traditional agents.
Quantitative Data Comparison: Oridonin and Cisplatin
The following table summarizes the in vitro cytotoxic effects of Oridonin in combination with cisplatin on cisplatin-resistant human ovarian cancer cell lines.
| Cell Line | Treatment | IC50 (µM) at 48h | Fold-change in Cisplatin Sensitivity | Reference |
| A2780/DDP | Cisplatin alone | 50.97 | - | [1] |
| Oridonin (20 µM) + Cisplatin | 26.12 | 1.95 | [1] | |
| SKOV3/DDP | Cisplatin alone | 135.20 | - | [1] |
| Oridonin (20 µM) + Cisplatin | 73.00 | 1.85 | [1] |
DDP refers to cisplatin.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of cisplatin, Oridonin, and their combination on cisplatin-sensitive and -resistant ovarian cancer cells.[1]
Methodology:
-
Cell Culture: Human ovarian cancer cell lines A2780 (cisplatin-sensitive) and its cisplatin-resistant derivative A2780/DDP, as well as SKOV3 (cisplatin-sensitive) and its resistant counterpart SKOV3/DDP, were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of cisplatin, Oridonin, or a combination of both for 24, 48, and 72 hours.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Data Analysis: The formazan crystals were dissolved, and the absorbance was measured using a microplate reader. The IC50 values were calculated from the dose-response curves.
Apoptosis Analysis (Flow Cytometry)
Objective: To quantify the induction of apoptosis in cisplatin-resistant acute myeloid leukemia (AML) cells treated with Oridonin and cisplatin.[2][3]
Methodology:
-
Cell Culture and Treatment: Cisplatin-resistant human AML cells (MV4-11/DDP) were treated with Oridonin, cisplatin, or their combination for a specified period.
-
Cell Staining: Cells were harvested, washed, and stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive cells were identified as apoptotic, and PI-positive cells were identified as necrotic or late apoptotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group was quantified and compared.
Signaling Pathways and Mechanisms of Action
Oridonin has been shown to exert its anticancer effects through the modulation of multiple signaling pathways, often leading to the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and metastasis.
Oridonin-Induced Apoptosis Pathway
Oridonin can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute apoptosis.
Caption: Oridonin induces apoptosis by regulating Bcl-2 family proteins.
Synergistic Action with Cisplatin
In cisplatin-resistant cancer cells, Oridonin has been found to reverse resistance by inhibiting the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[2][3] These enzymes are involved in tumor invasion and metastasis, and their inhibition can re-sensitize cells to the cytotoxic effects of cisplatin.
Caption: Oridonin enhances cisplatin's efficacy by inhibiting MMPs.
Discussion and Future Directions
The available evidence strongly suggests that Oridonin, and by extension potentially this compound, holds promise as a chemosensitizing agent that can be used in combination with standard chemotherapy drugs. The synergistic effects observed with cisplatin in resistant cancer cell lines are particularly noteworthy. This approach could potentially allow for lower effective doses of conventional chemotherapeutics, thereby reducing their associated toxicities.
However, it is crucial to underscore the need for more direct comparative studies of this compound against a broader range of standard chemotherapy agents. Future research should focus on:
-
Head-to-head in vitro and in vivo studies comparing the standalone efficacy of this compound with drugs such as doxorubicin, paclitaxel, and 5-fluorouracil (B62378) across various cancer types.
-
Elucidation of the specific molecular targets of this compound to better understand its mechanism of action.
-
Preclinical and clinical trials to evaluate the safety and efficacy of this compound, both as a monotherapy and in combination with standard-of-care treatments.
References
- 1. Oridonin effectively reverses cisplatin drug resistance in human ovarian cancer cells via induction of cell apoptosis and inhibition of matrix metalloproteinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oridonin effectively reverses the drug resistance of cisplatin involving induction of cell apoptosis and inhibition of MMP expression in human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin effectively reverses the drug resistance of cisplatin involving induction of cell apoptosis and inhibition of MMP expression in human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intricacies of Lasiodonin: A Comparative Guide to its Anticancer Mechanism of Action
For Immediate Release
Shanghai, China – December 4, 2025 – In the relentless pursuit of novel anticancer therapeutics, the natural diterpenoid Lasiodonin, also known as Oridonin, has emerged as a promising candidate, exhibiting potent antitumor activities. This guide provides a comprehensive cross-validation of this compound's mechanism of action, juxtaposing its performance with established and alternative therapeutic agents. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular underpinnings of this compound's efficacy, supported by experimental data, detailed protocols, and visual pathway representations.
Executive Summary
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and cell cycle arrest in a variety of cancer cell lines. Its mechanism is intricately linked to the modulation of key signaling pathways, most notably the PI3K/Akt/mTOR cascade, a critical regulator of cell growth and survival. This guide will objectively compare this compound's activity with that of selective PI3K, Akt, and mTOR inhibitors, providing a clear perspective on its therapeutic potential.
Data Presentation: A Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound and selected PI3K/Akt/mTOR inhibitors across various cancer cell lines, offering a quantitative comparison of their cytotoxic effects.
| Compound | Target(s) | Cell Line | IC50 (µM) |
| This compound (Oridonin) | Multi-targeted | BEL-7402 (Hepatocellular Carcinoma) | 0.50 - 1.39[1] |
| K562 (Leukemia) | 0.24 - 0.95[1] | ||
| Hela (Cervical Cancer) | 3.21 - 3.71[2] | ||
| A549 (Lung Cancer) | 2.25 - 3.22[2] | ||
| AGS (Gastric Cancer) | 1.931 (72h)[3] | ||
| HGC27 (Gastric Cancer) | 7.412 (72h)[3] | ||
| MGC803 (Gastric Cancer) | 8.809 (72h)[3] | ||
| TE-8 (Esophageal Squamous Cell Carcinoma) | 3.00 (72h)[4] | ||
| TE-2 (Esophageal Squamous Cell Carcinoma) | 6.86 (72h)[4] | ||
| PI3K Inhibitors | |||
| Idelalisib (CAL-101) | PI3Kδ | Cell-free | 0.0025[5][6] |
| Alpelisib (B612111) (BYL719) | PI3Kα | Cell-free | 0.005[7][8] |
| SKBR-3 (Breast Cancer) | 0.71[9] | ||
| Copanlisib (BAY 80-6946) | Pan-PI3K | Cell-free (PI3Kα) | 0.0005[10][11] |
| HuCCT-1 (Cholangiocarcinoma) | 0.147[12] | ||
| EGI-1 (Cholangiocarcinoma) | 0.137[12] | ||
| Akt Inhibitors | |||
| Ipatasertib (GDC-0068) | Pan-Akt | Cell-free (Akt1) | 0.005[4] |
| HEC-1A (Endometrial Cancer) | 4.65[13] | ||
| ECC-1 (Endometrial Cancer) | 2.92[13] | ||
| Capivasertib (B1684468) (AZD5363) | Pan-Akt | Cell-free (Akt1) | 0.003[14][15] |
| mTOR Inhibitors | |||
| Everolimus (RAD001) | mTORC1 | Cell-free | 0.0016 - 0.0024[16] |
| BT474 (Breast Cancer) | 0.0043[2] | ||
| SKBr3 (Breast Cancer) | 0.0016[2] | ||
| Sirolimus (Rapamycin) | mTORC1 | HEK293 (Embryonic Kidney) | 0.0001[17][18] |
| U-87 MG (Glioblastoma) | 1[18] | ||
| Temsirolimus (CCI-779) | mTOR | Cell-free | 1.76[19][20] |
| A498 (Kidney Cancer) | 0.35[21] |
Deciphering the Molecular Mechanisms: Signaling Pathways and Cellular Fates
This compound's anticancer activity is underpinned by its ability to modulate a complex network of intracellular signaling pathways, leading to the induction of apoptosis (programmed cell death) and arrest of the cell cycle.
The PI3K/Akt/mTOR Signaling Axis: A Central Target
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a pivotal signaling cascade that governs cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. This compound has been shown to effectively inhibit this pathway.
Induction of Apoptosis
This compound triggers apoptosis through both intrinsic and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspases.
Cell Cycle Arrest
This compound has been observed to induce cell cycle arrest at various phases, most notably G2/M and G0/G1, in different cancer cell lines. This arrest prevents cancer cells from proliferating and dividing. For instance, in esophageal squamous cell carcinoma TE-2 cells, this compound treatment leads to G2/M phase arrest.
Experimental Protocols: A Guide to Methodologies
To ensure the reproducibility and cross-validation of the findings presented, this section outlines the detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or alternative inhibitors for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired compounds for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, Bax, Bcl-2, Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent, acting through the induction of apoptosis and cell cycle arrest, primarily by targeting the PI3K/Akt/mTOR signaling pathway. Its broad-spectrum activity across various cancer cell lines, as evidenced by its IC50 values, positions it as a compelling candidate for further preclinical and clinical investigation.
Compared to more selective inhibitors of the PI3K/Akt/mTOR pathway, this compound's multi-targeted nature may offer advantages in overcoming resistance mechanisms that can arise from the inhibition of a single target. However, this broader activity profile may also present challenges in terms of off-target effects and toxicity.
Future research should focus on direct, head-to-head comparative studies of this compound with specific PI3K, Akt, and mTOR inhibitors in a wider range of cancer models. Elucidating the precise molecular interactions of this compound with its targets and further exploring its synergistic potential with existing chemotherapeutic agents will be crucial in translating its promise from the laboratory to the clinic. This comprehensive guide serves as a foundational resource to stimulate and guide these future endeavors in the development of novel and effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Alpelisib | BYL-719 | PI3Kα inhibitor | TargetMol [targetmol.com]
- 9. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. COPANLISIB HCL | pan-class I PI3K (phosphoinositide 3-kinase) inhibitor | CAS 1402152-13-9 (HCl) | InvivoChem [invivochem.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Temsirolimus | Apoptosis | mTOR | Autophagy | TargetMol [targetmol.com]
- 21. selleckchem.com [selleckchem.com]
A Researcher's Guide to Replicating Published Findings on Lasiodonin's Bioactivity
Introduction: Lasiodonin, also known as Oridonin (B1677485), is a bioactive ent-kaurane diterpenoid compound isolated from the plant Isodon rubescens (formerly Rabdosia rubescens).[1][2][3] This traditional Chinese herb has been a subject of extensive research due to this compound's potent anti-inflammatory and anti-cancer properties.[1][4] This guide provides a comparative overview of its effects, detailed experimental protocols for replication, and visualizations of its core mechanisms of action to aid researchers in the fields of pharmacology and drug development.
Comparative Efficacy: this compound vs. Alternatives
This compound's anticancer activity has been evaluated against various cancer cell lines, often showing efficacy comparable to or serving as a basis for the development of even more potent derivatives. Furthermore, it has demonstrated synergistic effects when combined with conventional chemotherapy agents, potentially enhancing therapeutic outcomes and overcoming chemoresistance.[4][5]
Table 1: Comparative Anticancer Activity (IC₅₀ Values in μM) IC₅₀ (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency.
| Compound | K562 (Leukemia) | HCC-1806 (Breast Cancer) | BEL-7402 (Liver Cancer) | Notes |
| This compound (Oridonin) | ~22.8 µM | ~21.6 µM | ~5.97 µM | Baseline compound.[4] |
| Derivative 10 | 0.95 µM | Not Reported | Not Reported | H₂S-releasing derivative, showing significantly improved potency.[4] |
| Derivative 11 | Not Reported | 0.18 µM | Not Reported | ~120-fold more potent than this compound against this cell line.[4] |
| Taxol (Paclitaxel) | Not Reported | Not Reported | 0.01 µM | A standard chemotherapy drug, used as a positive control.[4] |
| Cisplatin | Not Reported | Not Reported | Not Reported | This compound shows anti-chemoresistance activity in cisplatin-resistant cells.[4] |
| Doxorubicin (B1662922) | Not Reported | Not Reported | Not Reported | This compound promotes apoptosis and enhances the effect of doxorubicin in osteosarcoma.[5] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical intracellular signaling pathways involved in cell survival, proliferation, and inflammation.
Inhibition of the PI3K/Akt Signaling Pathway
A primary mechanism for this compound's anticancer effect is the suppression of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is commonly overactive in many cancers, promoting cell survival and proliferation.[2][6][7] this compound treatment leads to the downregulation of phosphorylated Akt and its downstream targets, ultimately inducing apoptosis.[2][6]
Caption: this compound inhibits the PI3K/Akt pathway, preventing downstream cell survival signals.
Suppression of the NF-κB Pathway
This compound demonstrates significant anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] Under inflammatory conditions (e.g., stimulated by TNF-α), this compound prevents the translocation of the NF-κB p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory genes like VCAM-1, ICAM-1, and various cytokines.[3]
Caption: this compound blocks NF-κB activation, reducing inflammatory gene expression.
Experimental Protocols for Replication
The following are standardized protocols for key assays used to evaluate the biological effects of this compound.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
-
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
Cell culture medium
-
This compound stock solution
-
Microplate reader (absorbance at 570 nm)
-
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance. Plot a dose-response curve to determine the IC₅₀ value.
-
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific proteins in a sample, such as those involved in the PI3K/Akt and apoptosis pathways (e.g., p-Akt, Akt, Bax, Bcl-2, Caspase-3).[2][3]
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies, followed by enzyme-linked secondary antibodies for detection.
-
Methodology:
-
Cell Lysis: Treat cells with this compound as described above. Harvest and lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).
-
Visualizing the Experimental Workflow
A typical research workflow to validate the anticancer effects of this compound involves a multi-step process from initial screening to mechanistic studies.
Caption: Standard workflow for evaluating this compound from cell-based assays to animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 5. Oridonin-induced ferroptosis and apoptosis: a dual approach to suppress the growth of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay [protocols.io]
Statistical Showdown: A Comparative Guide to Lasiodonin Treatment Groups
For Immediate Release
[City, State] – [Date] – In the competitive landscape of oncological and anti-inflammatory research, a clear understanding of the statistical basis for treatment efficacy is paramount. This guide provides a comprehensive statistical analysis for comparing treatment groups in studies of Lasiodonin (also known as Oridonin), a natural diterpenoid compound with demonstrated anti-cancer and anti-inflammatory properties. Tailored for researchers, scientists, and drug development professionals, this document outlines the necessary data presentation, experimental protocols, and visual representations of signaling pathways to rigorously evaluate and compare the effects of this compound.
Data Presentation: Unveiling the Quantitative Evidence
Effective comparison of this compound treatment groups begins with a clear and concise presentation of quantitative data. The following tables summarize key metrics from hypothetical and literature-derived studies, illustrating the dose-dependent and synergistic effects of this compound.
Table 1: Dose-Dependent Effect of this compound on Cancer Cell Viability (%)
| Cancer Cell Line | Treatment Group (this compound Conc.) | 24h Mean Viability (%) ± SD | 48h Mean Viability (%) ± SD | 72h Mean Viability (%) ± SD |
| T24 (Bladder Cancer) | Control (0 µM) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 10 µM | 62.7 ± 3.1 | 45.2 ± 2.8 | 30.1 ± 2.5 | |
| 20 µM | 35.4 ± 2.5 | 15.8 ± 1.9 | 5.2 ± 0.8 | |
| 30 µM | 10.1 ± 1.2 | 1.0 ± 0.3 | Not Detectable | |
| HGC27 (Gastric Cancer) | Control (0 µM) | 100 ± 5.2 | 100 ± 4.9 | 100 ± 5.5 |
| 10 µM | 85.3 ± 4.1 | 68.7 ± 3.5 | 50.4 ± 3.1 | |
| 20 µM | 60.1 ± 3.3 | 42.5 ± 2.9 | 25.9 ± 2.2 | |
| 40 µM | 38.2 ± 2.8 | 18.9 ± 2.1 | 8.7 ± 1.3 |
Data is illustrative and based on trends reported in literature[1][2]. Statistical significance would be determined by ANOVA followed by post-hoc tests.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| PC-3 | Prostate Cancer | 22.59 ± 1.08 |
| T24 | Bladder Cancer | ~15 |
| HGC27 | Gastric Cancer | ~25 |
| AGS | Gastric Cancer | ~15 |
IC50 values are derived from published studies[1][2][3].
Table 3: Synergistic Effect of this compound and Doxorubicin (B1662922) on Osteosarcoma Cell Apoptosis
| Treatment Group | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control |
| Control | 5.2 ± 0.8 | 1.0 |
| Doxorubicin (2.5 µM) | 15.8 ± 1.5 | 3.0 |
| This compound (10 µM) | 12.3 ± 1.1 | 2.4 |
| Doxorubicin (2.5 µM) + this compound (10 µM) | 45.7 ± 3.2 | 8.8 |
Illustrative data based on findings suggesting synergistic effects[4]. Statistical analysis of synergy often employs methods like the Chou-Talalay combination index.
Table 4: Effect of this compound on Pro-inflammatory Marker Expression in LPS-stimulated Macrophages
| Treatment Group | iNOS Relative Expression (%) | COX-2 Relative Expression (%) |
| Control | 100 ± 7.8 | 100 ± 8.2 |
| LPS (1 µg/mL) | 350 ± 15.2 | 420 ± 18.5 |
| LPS + this compound (10 µM) | 180 ± 10.1 | 210 ± 12.3 |
| LPS + this compound (20 µM) | 95 ± 8.5 | 115 ± 9.8 |
Data represents typical inhibition of pro-inflammatory markers by this compound[5][6]. Significance would be assessed using t-tests or ANOVA.
Statistical Analysis Approaches
-
For Dose-Response Studies: One-way or two-way Analysis of Variance (ANOVA) is typically employed to compare the means of multiple treatment groups (e.g., different concentrations of this compound). Post-hoc tests, such as Tukey's or Dunnett's test, are then used to identify specific differences between group means. The half-maximal inhibitory concentration (IC50) is a key parameter calculated from dose-response curves using non-linear regression analysis[7][8].
-
For Mechanistic Studies (e.g., Western Blots): Densitometry is used to quantify the protein band intensities. The data is often normalized to a loading control (e.g., β-actin or GAPDH). Statistical comparisons between treatment groups are typically performed using a Student's t-test (for two groups) or ANOVA (for multiple groups).
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable comparative studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and/or a combination of this compound and another drug for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-NF-κB, p-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL chemiluminescence detection system.
-
Densitometry: Quantify band intensities using image analysis software and normalize to a loading control.
Mandatory Visualizations: Signaling Pathways and Workflows
Visualizing the complex biological processes affected by this compound is crucial for a comprehensive understanding of its mechanism of action.
Caption: this compound-induced apoptosis signaling pathway.
Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK pathways.
Caption: General experimental workflow for comparing this compound treatment groups.
References
- 1. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of oridonin nanosuspension on cell proliferation and apoptosis of human prostatic carcinoma PC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin enhances antitumor effects of doxorubicin in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin attenuates lung inflammation and fibrosis in silicosis via covalent targeting iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 9. Combined Hesperidin and Doxorubicin Treatment Induces Apoptosis and Modulates Inflammatory Cytokines in HeLa Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Controls in Lasiodonin Research: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the true effect of an investigational compound is paramount. This guide provides a comparative framework for the use of positive and negative controls in experiments involving Lasiodonin, a diterpenoid compound with demonstrated anti-cancer and anti-inflammatory properties. By presenting experimental data and detailed protocols, we illustrate how the inclusion of appropriate controls is essential for the accurate interpretation of this compound's biological activities.
I. Assessing Anti-Cancer Efficacy: The Importance of Controls in Cytotoxicity and Apoptosis Assays
This compound's potential as an anti-cancer agent is a primary area of investigation. Cell viability and apoptosis assays are fundamental to this research.
Comparative Data: Cell Viability (MTT Assay)
The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The data below illustrates a hypothetical scenario comparing results with and without proper controls when testing this compound's effect on a cancer cell line.
| Treatment Group | Concentration | Absorbance (570 nm) | Calculated Cell Viability (%) | Interpretation without Controls | Interpretation with Controls |
| No Controls | |||||
| Untreated Cells | - | 1.25 | 100% | Baseline | - |
| This compound | 20 µM | 0.65 | 52% | This compound appears cytotoxic. | - |
| With Controls | |||||
| Untreated Cells | - | 1.24 | 100% | - | Baseline viability. |
| Negative Control | |||||
| Vehicle (0.1% DMSO) | - | 1.22 | 98.4% | - | The vehicle has no significant effect on viability. |
| Positive Control | |||||
| Doxorubicin | 1 µM | 0.31 | 25% | - | The assay is capable of detecting cytotoxicity. |
| Experimental | |||||
| This compound | 20 µM | 0.63 | 50.8% | - | This compound significantly reduces cell viability. |
Without a vehicle control, one cannot be certain that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to the observed cell death. Similarly, without a positive control like Doxorubicin, a lack of effect from this compound could be misinterpreted as inactivity of the compound, when it might actually be a failure of the assay.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Treatment:
-
Negative Control: Treat cells with culture medium containing the same concentration of vehicle (e.g., 0.1% DMSO) as the this compound-treated wells.
-
Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin at its IC50 concentration).
-
Experimental: Treat cells with varying concentrations of this compound.
-
Include wells with medium only as a blank.
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[2][3]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[3]
-
Analysis: Calculate cell viability as (Absorbance of treated cells / Absorbance of untreated cells) x 100.
II. Elucidating Anti-Inflammatory Mechanisms: Controls in NF-κB Pathway Analysis
This compound has been shown to exert anti-inflammatory effects, often by inhibiting the NF-κB signaling pathway. Western blotting is a key technique to probe the activation of this pathway by examining the phosphorylation and degradation of key proteins.
Comparative Data: Western Blot Analysis of p-IκBα and IκBα
The phosphorylation of IκBα is a critical step that leads to its degradation and the subsequent activation of NF-κB. A successful experiment will show that an inflammatory stimulus (like TNF-α) increases p-IκBα and decreases total IκBα, and that this compound can prevent these changes.
| Treatment Group | Stimulus (TNF-α) | Densitometry (p-IκBα / β-actin) | Densitometry (IκBα / β-actin) | Interpretation without Controls | Interpretation with Controls |
| No Controls | |||||
| Untreated | - | 0.15 | 0.95 | Baseline | - |
| This compound | - | 0.14 | 0.96 | This compound has no effect on its own. | - |
| This compound + TNF-α | + | 0.25 | 0.80 | This compound appears to slightly inhibit TNF-α effects. | - |
| With Controls | |||||
| Negative Control | |||||
| Untreated | - | 0.16 | 0.98 | - | Baseline protein levels. |
| Positive Control | |||||
| TNF-α alone | + | 0.85 | 0.35 | - | TNF-α effectively activates the NF-κB pathway. |
| Experimental | |||||
| This compound + TNF-α | + | 0.28 | 0.88 | - | This compound significantly inhibits TNF-α-induced IκBα phosphorylation and degradation. |
Without the "TNF-α alone" positive control, a weak effect of this compound might be missed or misinterpreted. This control confirms that the inflammatory pathway is responsive in the experimental system.
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
-
Cell Culture and Treatment: Seed cells (e.g., macrophages or endothelial cells) in 6-well plates.[4]
-
Negative Control: Leave cells untreated.
-
Positive Control: Stimulate cells with an inflammatory agent (e.g., 10 ng/mL TNF-α) for 30 minutes.
-
Experimental: Pre-treat cells with this compound for 1-2 hours, then stimulate with TNF-α for 30 minutes.
-
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[4]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[4]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Visualizing Experimental Design and Biological Pathways
Clear diagrams of workflows and signaling pathways are essential for communicating complex experimental designs and mechanisms of action.
Caption: Workflow for an Annexin V/PI apoptosis assay with controls.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin combined with cisplatin synergistically induces apoptosis by activating the NOXA-BCL2 axis in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validating Biomarkers for Lasiodonin Response In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of biomarkers for assessing the in vivo response to Lasiodonin, a promising anti-cancer compound. We present a comparative analysis of this compound with alternative therapies targeting similar pathways, supported by experimental data and detailed protocols.
Introduction to this compound and its Mechanism of Action
This compound is a diterpenoid compound derived from the plant Isodon japonicus. It has demonstrated significant anti-tumor activity in various cancer models. Its mechanism of action is primarily attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of critical cancer-promoting signaling pathways. Notably, this compound and its analogue, Oridonin (B1677485), have been shown to suppress the PI3K/Akt/mTOR and STAT3 signaling cascades, which are frequently hyperactivated in cancer, promoting cell proliferation, survival, and metastasis.[1][2]
The inhibition of these pathways leads to a reduction in the phosphorylation of key downstream effectors, namely Akt and STAT3. This makes the phosphorylation status of these proteins—specifically phosphorylated Akt (p-Akt) and phosphorylated STAT3 (p-STAT3) —strong candidates as pharmacodynamic biomarkers to monitor the biological activity of this compound in vivo.
In Vivo Validation of p-Akt and p-STAT3 as Biomarkers for this compound Response
The validation of p-Akt and p-STAT3 as robust in vivo biomarkers for this compound response involves demonstrating a clear correlation between the modulation of these biomarkers and the anti-tumor efficacy of the compound in preclinical models, typically xenografts.
Experimental Workflow for Biomarker Validation
A typical workflow for validating these biomarkers in a xenograft mouse model is outlined below.
Comparative Analysis of this compound and Alternative Targeted Therapies
To provide a comprehensive perspective, we compare the in vivo efficacy and biomarker modulation of this compound (represented by its analogue Oridonin in several studies) with other inhibitors of the PI3K/Akt/mTOR and STAT3 pathways.
In Vivo Efficacy and Biomarker Modulation
| Compound | Target Pathway | Cancer Model | Dose and Route | Tumor Growth Inhibition (%) | Biomarker Modulation | Reference |
| Oridonin | PI3K/Akt | Bladder Cancer (T24 Xenograft) | 20 mg/kg, i.p. | ~60% | Significant decrease in p-Akt | [1] |
| Oridonin | PI3K/Akt | Oral Squamous Cell Carcinoma (Xenograft) | 10 mg/kg, i.p. | Significant inhibition | Significant inhibition of p-PI3K and p-Akt | [3] |
| Oridonin | PI3K/Akt | Esophageal Squamous Cell Carcinoma (Patient-Derived Xenograft) | 15 mg/kg, i.p. | Significant suppression in p-Akt high tumors | Diminished phosphorylation of Akt | [2] |
| NVP-BEZ235 | PI3K/mTOR | Diffuse Large B-cell Lymphoma (Non-GCB DLBCL Xenograft) | 25 mg/kg, oral | Synergistic effect with Oridonin | Inactivation of Akt/mTOR signaling | [4] |
| Napabucasin (BBI608) | STAT3 | Colorectal Cancer | Not specified in abstract | Under clinical investigation | Targets STAT3 | [5] |
| Stattic | STAT3 | Colorectal Cancer | Not specified in abstract | Preclinical efficacy | Binds to STAT3 SH2 domain | [6] |
Signaling Pathway of this compound Action
The diagram below illustrates the inhibitory effect of this compound on the PI3K/Akt and STAT3 signaling pathways.
Experimental Protocols
Xenograft Model and this compound Treatment
-
Cell Culture and Implantation: Human cancer cells (e.g., T24 bladder cancer, UM1 oral cancer) are cultured under standard conditions. Subsequently, a suspension of 1-5 x 10^6 cells in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound (or Oridonin) is administered intraperitoneally at a dose of 10-20 mg/kg daily or on a specified schedule. The control group receives a vehicle control.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight and general health are also monitored.
-
Tumor Collection: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.
Immunohistochemistry (IHC) for p-Akt
-
Tissue Processing: Excised tumors are fixed in 10% neutral-buffered formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a suitable blocking serum.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against p-Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate kit for color development.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
-
Quantification: The staining intensity and the percentage of positive cells are scored. An H-score can be calculated for semi-quantitative analysis.[7]
Western Blot for p-STAT3
-
Protein Extraction: A portion of the excised tumor is snap-frozen in liquid nitrogen and stored at -80°C. Tumor tissue is later homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The membrane is stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization. Band intensities are quantified using densitometry software.[8][9]
Conclusion
The in vivo validation of p-Akt and p-STAT3 as pharmacodynamic biomarkers for this compound response is well-supported by preclinical evidence. These biomarkers can be reliably measured in xenograft tumor tissues using standard immunohistochemistry and Western blotting techniques. While the current evidence strongly supports their use in monitoring the biological activity of this compound, further studies are warranted to establish their predictive value in identifying tumors that are most likely to respond to this compound therapy. The comparison with other PI3K/Akt/mTOR and STAT3 inhibitors highlights the potential of this compound as a valuable therapeutic agent and underscores the importance of biomarker-driven drug development in oncology.
References
- 1. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting AKT with oridonin inhibits growth of esophageal squamous cell carcinoma in vitro and patient derived xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effect of oridonin and a PI3K/mTOR inhibitor on the non-germinal center B cell-like subtype of diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STAT3 and the STAT3‑regulated inhibitor of apoptosis protein survivin as potential therapeutic targets in colorectal cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Lasiodonin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper disposal protocols for cytotoxic compounds like Lasiodonin is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of this compound and contaminated materials, ensuring operational safety and regulatory compliance.
A Safety Data Sheet (SDS) for this compound indicates that it is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure. The recommended disposal method is to send it to an approved waste disposal plant[1]. As no specific in-lab chemical neutralization or deactivation protocols are readily available, this compound must be handled as a hazardous chemical waste.
Operational Plan: Step-by-Step Disposal of this compound
This operational plan outlines the necessary steps for the safe handling and disposal of this compound from the point of generation to final collection by waste management services.
1. Personal Protective Equipment (PPE): Before handling this compound in any form (pure compound, solutions, or contaminated materials), ensure appropriate PPE is worn. This includes:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves are recommended.
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Body Protection: A disposable, fluid-resistant gown with long sleeves.
-
Respiratory Protection: An N95 or higher-rated respirator should be used, especially when handling the powder form outside of a containment device like a chemical fume hood or biological safety cabinet.
2. Waste Segregation and Collection: Proper segregation of waste at the source is crucial to ensure safe and compliant disposal.
-
Pure this compound (Unused or Expired):
-
Collect any unused or expired pure this compound in its original container or a clearly labeled, sealed, and compatible waste container.
-
This container must be designated for "Hazardous Chemical Waste: this compound."
-
-
This compound Solutions:
-
Aqueous Solutions: Collect in a designated, sealed, and leak-proof container for aqueous hazardous chemical waste.
-
Organic Solvent Solutions: Collect in a separate, designated, sealed, and leak-proof container for organic solvent waste. Ensure the container material is compatible with the solvent used.
-
Never dispose of this compound solutions down the drain[2].
-
-
Contaminated Labware (Solid Waste):
-
Non-Sharps: All disposable items that have come into contact with this compound, such as pipette tips, weighing paper, gloves, and gowns, must be disposed of in a designated, lined container for solid hazardous chemical waste[2][3].
-
Sharps: Needles, syringes, and contaminated glassware must be placed directly into a designated, puncture-proof sharps container labeled for cytotoxic waste[4][5].
-
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Chemical Waste," the name of the chemical ("this compound"), and the approximate concentration if in solution[2][6].
-
Keep all waste containers securely sealed when not in use to prevent spills or volatilization.
-
Store the waste containers in a designated and secure satellite accumulation area within the laboratory, away from general laboratory traffic.
4. Final Disposal:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound waste in regular trash, biohazard bags, or via incineration in a standard laboratory or medical waste incinerator unless explicitly approved and equipped for cytotoxic chemical waste[4]. Chemical neutralization or incineration are potential disposal methods for cytotoxic agents, but these must be carried out by trained professionals in licensed facilities[4].
Data Presentation: this compound Waste Disposal Summary
The following table summarizes the proper disposal streams for various types of this compound-contaminated waste.
| Waste Type | Recommended Disposal Stream | Key Handling Instructions |
| Pure this compound (Solid) | Hazardous Chemical Waste (Solid) | Collect in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams. |
| This compound Solutions (Aqueous) | Hazardous Chemical Waste (Aqueous) | Collect in a designated, sealed container for aqueous chemical waste. Label with "this compound" and approximate concentration. Do not dispose of down the drain. |
| This compound Solutions (Organic Solvent) | Hazardous Chemical Waste (Organic Solvent) | Collect in a designated, sealed container for organic solvent waste. Ensure container material is compatible with the solvent. Label contents clearly. |
| Contaminated Solid Labware (e.g., pipette tips, gloves) | Solid Chemical Waste | Collect in a designated, lined container for solid chemical waste. |
| Contaminated Sharps (e.g., needles, glassware) | Sharps Waste / Hazardous Chemical Waste | Place directly into a designated, puncture-proof sharps container labeled for cytotoxic waste. |
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. asean.org [asean.org]
- 2. Validation of Inactivation Methods for Arenaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of Risk Group-3 Agents for Transfer to BSL-2 Laboratories | Environment, Health and Safety [ehs.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical Transformation Products Formed by Ozonation-Does Degradation Occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of the chemical degradation of diuron - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
